Technical Documentation Center

2-(Benzylamino)-2-oxoacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Benzylamino)-2-oxoacetic acid
  • CAS: 6345-08-0

Core Science & Biosynthesis

Foundational

2-(Benzylamino)-2-oxoacetic Acid: Structural Analysis, Synthesis, and Pharmacological Applications

Executive Summary 2-(Benzylamino)-2-oxoacetic acid, commonly referred to as N-benzyloxamic acid, is a highly versatile organic compound characterized by its bifurcated oxamic acid and benzyl moieties[1]. In the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzylamino)-2-oxoacetic acid, commonly referred to as N-benzyloxamic acid, is a highly versatile organic compound characterized by its bifurcated oxamic acid and benzyl moieties[1]. In the realm of medicinal chemistry and drug development, this compound serves as a critical structural scaffold. Its unique hydrogen-bonding network and lipophilic properties make it an ideal pharmacophore for designing inhibitors targeting Phosphodiesterase 4 (PDE4) and suppressing Tumor Necrosis Factor-alpha (TNF-α) production[2]. This technical guide provides an in-depth analysis of its chemical properties, mechanistic role in enzyme inhibition, and validated synthesis protocols.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of 2-(benzylamino)-2-oxoacetic acid is essential for predicting its pharmacokinetic behavior and reactivity. The compound is widely available for research with a standard commercial purity of ≥95%[3].

Table 1: Chemical Identity and Structural Properties

PropertySpecification
IUPAC Name 2-(benzylamino)-2-oxoacetic acid
Common Synonyms N-Benzyloxalamic acid; (benzylamino)(oxo)acetic acid
CAS Registry Number 6345-08-0
Molecular Formula C9​H9​NO3​
Molecular Weight 179.18 g/mol
SMILES String O=C(O)C(=O)NCC1=CC=CC=C1
Core Structural Motifs Oxamic acid (bidentate ligand), Benzyl ring (lipophilic)

Structural Analysis and Pharmacophore Dynamics

The efficacy of 2-(benzylamino)-2-oxoacetic acid in drug design stems from the distinct causality between its structural motifs and target enzyme active sites:

  • The Oxamic Acid Core: The 2-oxoacetic acid group functions as a highly polar, hydrogen-bonding network. In biological systems, the adjacent carbonyl and carboxylate groups act as a bidentate ligand. This configuration is structurally analogous to the transition state of phosphate hydrolysis, allowing it to effectively chelate bivalent metal cations (such as Zn2+ and Mg2+ ) located deep within the catalytic pockets of metalloenzymes like PDE4.

  • The Benzyl Anchor: The aromatic benzyl group provides essential lipophilicity. It engages in π−π stacking and van der Waals interactions with hydrophobic amino acid residues (e.g., phenylalanine) lining the entrance or clamp regions of the enzyme's active site, thereby anchoring the molecule and increasing binding affinity.

Mechanistic Role in Drug Development: PDE4 and TNF-α Inhibition

Derivatives of N-benzyloxamic acid are extensively documented in patent literature for their potent activity as PDE4 and TNF-α inhibitors[2].

Causality of Inhibition: PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By competitively binding to the PDE4 active site, the oxamate scaffold prevents the degradation of cAMP. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates downstream transcription factors, which downregulates the transcription of pro-inflammatory cytokines, most notably TNF-α. This self-validating signaling cascade forms the pharmacological basis for treating chronic inflammatory respiratory diseases like asthma and COPD.

G A 2-(Benzylamino)- 2-oxoacetic acid B PDE4 Catalytic Domain (Zn2+/Mg2+) A->B Competitive Binding C Intracellular cAMP (Accumulation) B->C Prevents Hydrolysis D PKA Activation C->D Activates E TNF-α Suppression D->E Downregulates

Fig 1. Mechanism of PDE4 inhibition and TNF-α suppression by oxamic acid derivatives.

Synthesis Methodology and Experimental Protocols

The synthesis of 2-(benzylamino)-2-oxoacetic acid relies on a robust, two-phase protocol: mono-amidation followed by selective alkaline hydrolysis[4]. The protocol is designed as a self-validating system, utilizing temperature control and pH monitoring to ensure high yield and purity.

Phase 1: Mono-amidation (Synthesis of Ethyl 2-(benzylamino)-2-oxoacetate)
  • Preparation: Dissolve 1.0 equivalent of diethyl oxalate in anhydrous ethanol. Cool the reaction vessel to 0–5°C using an ice-water bath.

    • Causality: Strict temperature control is critical. Diethyl oxalate is highly reactive; maintaining 0–5°C prevents the nucleophilic attack of a second benzylamine molecule, which would yield the undesired N,N'-dibenzyloxamide byproduct.

  • Addition: Add 1.0 equivalent of benzylamine dropwise over 30 minutes under continuous magnetic stirring.

  • Reaction & Validation: Maintain stirring at 0–5°C for 1 hour. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the benzylamine spot validates the completion of the amidation.

  • Isolation: Remove the ethanol solvent in vacuo. The resulting residue (ethyl 2-(benzylamino)-2-oxoacetate) is isolated[4].

Phase 2: Selective Alkaline Hydrolysis
  • Hydrolysis: Dissolve the intermediate ester in a minimal volume of ethanol. Add a 1.5M aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.

    • Causality: Mild alkaline conditions at room temperature selectively hydrolyze the ester linkage into a carboxylate sodium salt without providing enough activation energy to cleave the more stable amide bond.

  • Acidification: Cool the mixture to 5°C and slowly add 1M hydrochloric acid (HCl) until the pH reaches 2.0.

    • Causality: The acidic environment protonates the carboxylate. Because the free oxamic acid lacks the ionic charge of its sodium salt, its aqueous solubility drops drastically, forcing it to precipitate out of the solution.

  • Filtration: Filter the precipitated white solid under vacuum. Wash with cold distilled water to remove residual NaCl salts. Recrystallize from an ethanol/water mixture to achieve ≥95% purity.

G Step1 Reactants: Diethyl Oxalate + Benzylamine Step2 Nucleophilic Acyl Substitution (0-5°C in Ethanol) Step1->Step2 Step3 Intermediate: Ethyl 2-(benzylamino)-2-oxoacetate Step2->Step3 1 hour Step4 Alkaline Hydrolysis (NaOH, H2O, RT) Step3->Step4 Isolation Step5 Acidification & Precipitation (HCl to pH 2) Step4->Step5 Cleavage Step6 Final Product: 2-(Benzylamino)-2-oxoacetic acid Step5->Step6 Filtration

Fig 2. Step-by-step synthesis workflow for 2-(benzylamino)-2-oxoacetic acid.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • High-Performance Liquid Chromatography (HPLC): Utilized to verify that the purity exceeds the 95% threshold required for biological assays[3].

  • Nuclear Magnetic Resonance (1H-NMR): Validates the structural integrity. Key signals include the aromatic protons of the benzyl ring (multiplet, ~7.2-7.4 ppm), the benzylic CH2​ protons (doublet, ~4.4 ppm), and the amide NH proton (broad singlet, ~8.5-9.0 ppm).

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight, typically showing an [M-H]- peak at m/z 178 in negative ion mode.

References

  • Google Patents. "AU3588693A - N-benzyloxamic acid, oxamate, and oxamide derivatives and their use as TNF and PDE IV inhibitors". Patent Literature.
  • ACS Publications. "A new synthesis of 3-mercapto-2-(mercaptomethyl)propionic acid by phosphorothioate hydrolysis". Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

N-Benzyl Oxamic Acid (CAS 6345-08-0): A Comprehensive Technical Guide on Physical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary As a bifunctional building block, N-benzyl oxamic acid (also known as 2-(benzylamino)-2-oxoacetic acid) plays a critical role in modern drug discovery and organic synthesis. Featuring both a versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional building block, N-benzyl oxamic acid (also known as 2-(benzylamino)-2-oxoacetic acid) plays a critical role in modern drug discovery and organic synthesis. Featuring both a versatile carboxylic acid moiety and a robust amide linkage, this compound serves as a foundational intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including PDE4 inhibitors, TNF-α modulators, and calcium receptor-active compounds[1].

This whitepaper provides an authoritative, in-depth analysis of the physical properties, rational synthesis protocols, and analytical characterization of N-benzyl oxamic acid. By understanding the causality behind its chemical behavior, researchers can optimize its integration into complex pharmaceutical workflows.

Chemical Identity and Physical Properties

The physical properties of N-benzyl oxamic acid dictate its behavior in both synthetic environments and biological assays. The presence of the hydrogen-bond-donating amide and the ionizable carboxylic acid ensures that the molecule exhibits distinct solubility profiles depending on the pH of the medium. Understanding these parameters is crucial when formulating pharmaceutically acceptable salts to facilitate transmucosal administration or enhance bioavailability[1].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(benzylamino)-2-oxoacetic acid
CAS Registry Number 6345-08-0[2]
Molecular Formula C9H9NO3[2]
Molecular Weight 179.17 g/mol [2]
SMILES O=C(O)C(=O)NCC1=CC=CC=C1[3]
Physical State Solid / Crystalline powder
Solubility Soluble in organic solvents (e.g., Ethanol, DMSO)[4]; sparingly soluble in neutral H2​O .

Note: The solubility in aqueous media can be drastically improved by converting the free acid into an alkali metal salt (e.g., sodium or potassium N-benzyl oxamate), a common strategy in API formulation[1].

Rational Synthesis and In-Process Validation

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system . The primary synthetic challenge when generating N-benzyl oxamic acid is preventing the over-reaction of benzylamine, which can lead to the formation of the symmetric diamide byproduct (N,N'-dibenzyloxamide).

To control this, we utilize a two-step sequence: a temperature-controlled mono-amidation of diethyl oxalate, followed by a highly monitored base-catalyzed saponification[5].

Step-by-Step Experimental Methodology

Step 1: Synthesis of N-benzyl oxamic acid ethyl ester

  • Preparation: Dissolve 1.0 equivalent of diethyl oxalate in anhydrous ethanol.

  • Temperature Control (Critical): Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Lowering the thermal energy of the system thermodynamically favors the mono-substitution pathway and suppresses the formation of the bis-amide[5].

  • Addition: Add 0.95 equivalents of benzylamine dropwise over 30 minutes. Causality: Keeping the amine as the limiting reagent further prevents double amidation.

  • Validation Checkpoint 1: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the benzylamine spot is entirely consumed.

  • Isolation: Remove the solvent in vacuo. The resulting intermediate (N-benzyl oxamic acid ethyl ester) typically solidifies upon trituration with petroleum ether.

Step 2: Saponification and Acidification

  • Hydrolysis: Suspend the intermediate in a 1M aqueous NaOH solution. Stir at room temperature for 2 hours. Causality: Base-catalyzed ester hydrolysis selectively cleaves the ethyl ester without breaking the more robust amide bond.

  • Validation Checkpoint 2: Perform LC-MS on an aliquot. The disappearance of the ester mass ( [M+H]+=208 ) and the appearance of the carboxylate mass ( [M−H]−=178 ) confirms complete saponification.

  • Acidification: Cool the solution to 0 °C and carefully acidify to pH 2.0 using 2M HCl. Causality: Protonating the carboxylate forces the free N-benzyl oxamic acid to precipitate out of the aqueous phase.

  • Purification: Filter the resulting white precipitate, wash with cold distilled water to remove residual inorganic salts, and dry under high vacuum.

Synthesis A Benzylamine C N-benzyl oxamic acid ethyl ester A->C Nucleophilic Acyl Substitution B Diethyl Oxalate B->C D Hydrolysis (NaOH/H2O) C->D Saponification E N-benzyl oxamic acid (CAS: 6345-08-0) D->E Acidification (HCl)

Figure 1: Step-by-step synthetic workflow for N-benzyl oxamic acid.

Analytical Characterization Workflows

To guarantee the structural integrity and purity of the synthesized N-benzyl oxamic acid, a multi-modal analytical approach is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing electrospray ionization in negative mode (ESI-), the target compound will yield a distinct [M−H]− peak at m/z 178.1. This confirms the molecular weight without causing fragmentation of the delicate carboxylic acid group.

  • 1H-NMR Spectroscopy (in DMSO-d6):

    • δ ~4.3 ppm (doublet): Corresponds to the benzylic CH2​ protons, split by the adjacent amide NH.

    • δ ~7.2 - 7.4 ppm (multiplet): Confirms the presence of the 5 aromatic protons of the benzyl ring.

    • δ ~9.2 ppm (triplet): The amide NH proton, confirming the successful formation of the oxamide linkage.

    • δ >12.0 ppm (broad singlet): The highly deshielded carboxylic acid proton.

Pharmaceutical Applications & Biological Relevance

N-benzyl oxamic acid and its structural analogs are not merely passive intermediates; they are active pharmacophores integrated into advanced therapeutic agents.

Modulators of Intracellular Signaling

Oxamic acid derivatives have been extensively patented and utilized in the development of Phosphodiesterase IV (PDE4) inhibitors and Tumor Necrosis Factor-alpha (TNF-α) suppressors [1]. By incorporating the N-benzyl oxamic acid moiety, medicinal chemists can fine-tune the lipophilicity and hydrogen-bonding network of a drug candidate, allowing it to competitively bind to the active site of PDE4. This binding prevents the degradation of cyclic AMP (cAMP), leading to the suppression of pro-inflammatory cytokines like TNF-α.

Calcium Receptor-Active Compounds

Furthermore, derivatives of N-benzyl oxamic acid are crucial in synthesizing calcimimetic and calcilytic compounds. These molecules modulate inorganic ion receptors, specifically mimicking or blocking the effect of extracellular Ca2+ on calcium receptors[1]. Altering the physical properties of these oxamic acid derivatives—such as lowering their melting points or increasing their aqueous solubility—is a proven strategy to facilitate transmucosal administration and achieve higher localized drug concentrations[1].

Peptide Modification and Formulation

In the realm of biologics, controlling the physical properties of modifying agents is critical. For instance, in the synthesis of ultra-pure Guanylate Cyclase C (GCC) agonists, the bulk density, solubility, and aerodynamic properties of the final solid dosage form are directly influenced by the purity and structural nature of the precursor building blocks[6].

Pathway NBOA N-benzyl oxamic acid Derivatives PDE4 PDE4 Enzyme Inhibition NBOA->PDE4 Competitive Binding cAMP Elevated Intracellular cAMP Levels PDE4->cAMP Prevents Degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation TNF Suppression of TNF-α Release PKA->TNF Transcriptional Regulation

Figure 2: Mechanistic pathway of oxamic acid derivatives in PDE4 inhibition and TNF-α suppression.

References

  • Google Patents. "US6211244B1 - Calcium receptor-active compounds." Patents.google.com. Available at:[1]

  • Google Patents. "US10011637B2 - Ultra-pure agonists of guanylate cyclase C, method of making and using same." Patents.google.com. Available at:[6]

  • Journal of Organic Chemistry. "A new synthesis of 3-mercapto-2-(mercaptomethyl)propionic acid by phosphorothioate hydrolysis." ACS Publications. Available at: [Link][5]

Sources

Foundational

Discovery and history of 2-(Benzylamino)-2-oxoacetic acid

The Evolution of 2-(Benzylamino)-2-oxoacetic Acid: From Classical Scaffolds to Photoredox Precursors Executive Summary 2-(Benzylamino)-2-oxoacetic acid, widely known in literature as N-benzyloxamic acid, is a structurall...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of 2-(Benzylamino)-2-oxoacetic Acid: From Classical Scaffolds to Photoredox Precursors

Executive Summary

2-(Benzylamino)-2-oxoacetic acid, widely known in literature as N-benzyloxamic acid, is a structurally compact yet chemically profound bifunctional molecule. Featuring an oxamic acid core—a monoamide of oxalic acid—this compound bridges the gap between classical medicinal chemistry and modern radical-based synthetic methodologies. This technical guide explores the physicochemical properties, historical pharmacological significance, and modern synthetic utility of this versatile building block, providing field-proven protocols for its synthesis and application.

Chemical Identity and Fundamental Properties

Understanding the baseline physicochemical properties of 2-(benzylamino)-2-oxoacetic acid is critical for predicting its behavior in both biological assays and organic synthesis. The presence of both a carboxylic acid and an amide group renders it highly polar, capable of extensive hydrogen bonding, and susceptible to specific modes of catalytic activation.

Table 1: Physicochemical Profile of 2-(Benzylamino)-2-oxoacetic Acid

PropertyValue
IUPAC Name 2-(benzylamino)-2-oxoacetic acid
Common Name N-Benzyloxamic acid
CAS Registry Number 6345-08-0
Molecular Formula C9H9NO3
Molecular Weight 179.18 g/mol
SMILES String O=C(O)C(=O)NCC1=CC=CC=C1
Appearance White to off-white crystalline solid
Typical Purity ≥95.0%

Handling Insight: Due to the presence of potent hydrogen bond donors and acceptors, this compound is mildly hygroscopic. To prevent moisture-induced degradation or interference in anhydrous catalytic reactions, it must be stored in a desiccator under an inert atmosphere.

Historical Context: A Breakthrough in Pharmacology

While initially synthesized as a rudimentary intermediate for complex heterocycles, N-benzyloxamic acid gained immense prominence in the early 1990s. Researchers identified the N-substituted oxamic acid scaffold as a highly potent pharmacophore for the inhibition of Phosphodiesterase type 4 (PDE4) and the subsequent suppression of Tumor Necrosis Factor-alpha (TNF-α) [1].

Mechanistic Causality: PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells. By competitively binding to the active site of PDE4, N-benzyloxamic acid derivatives prevent the degradation of cAMP. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA), which downstream suppresses the transcription of pro-inflammatory cytokines, most notably TNF-α. This mechanism established the compound's lineage in the development of therapeutics for chronic obstructive pulmonary disease (COPD) and severe asthma.

G A Immune Stimulus B Intracellular cAMP A->B C PDE4 Enzyme B->C F TNF-α Production B->F Suppresses D AMP (Inactive) C->D E N-Benzyloxamic Acid E->C Inhibits

Mechanistic pathway of PDE4 inhibition and TNF-α suppression by N-benzyloxamic acid.

Modern Applications: A Renaissance in Photoredox Catalysis

Beyond its pharmacological role, 2-(benzylamino)-2-oxoacetic acid has recently experienced a renaissance in the realm of synthetic organic chemistry. The carboxylic acid moiety serves as an excellent leaving group for decarboxylative radical generation.

Recent advances in transition-metal-free C-H functionalization have leveraged oxamic acids to synthesize 3-carbamoyl quinoxalin-2(1H)-ones [2]. Under visible light irradiation and in the presence of an oxidant, N-benzyloxamic acid undergoes a single-electron transfer (SET) oxidation. The resulting carboxyl radical rapidly extrudes CO₂ (decarboxylation) to yield a highly reactive carbamoyl radical. This radical regioselectively attacks the electron-deficient C-3 position of the quinoxalinone scaffold, forging a new C-C bond with perfect atom economy regarding the amide fragment.

G S1 2-(Benzylamino)- 2-oxoacetic acid S3 Carbamoyl Radical Intermediate S1->S3 Decarboxylation (-CO2) S2 Visible Light (Blue LED) + Oxidant S2->S3 SET Catalysis S5 C-3 Carbamoylated Product S3->S5 S4 Quinoxalin-2(1H)-one Scaffold S4->S5 Regioselective Addition

Visible-light-driven decarboxylative radical addition of N-benzyloxamic acid to quinoxalinones.

Experimental Workflows and Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful execution of these reactions relies entirely on understanding the kinetic and thermodynamic forces at play. The following protocols are designed as self-validating systems.

Protocol 1: Classical Synthesis of 2-(Benzylamino)-2-oxoacetic Acid

Phase 1: Kinetically Controlled Amidation

  • Procedure: Dissolve diethyl oxalate (1.2 equivalents) in anhydrous ethanol and cool the flask to 0°C using an ice bath. Add benzylamine (1.0 equivalent) dropwise over 30 minutes under vigorous stirring.

  • Causality: Diethyl oxalate is a highly reactive bis-electrophile. If the reaction is performed at room temperature or with excess amine, the thermodynamically stable N,N'-dibenzyloxamide forms uncontrollably. Maintaining 0°C ensures kinetic control, arresting the nucleophilic acyl substitution strictly at the mono-ester stage (N-benzyloxamic acid ethyl ester).

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the primary amine spot (visualized via ninhydrin stain) and the emergence of a single new UV-active spot confirms successful mono-amidation.

Phase 2: Base-Catalyzed Saponification

  • Procedure: Add 1M NaOH (1.1 equivalents) to the crude ester solution and stir at ambient temperature for 2 hours.

  • Causality: The hydroxide ion selectively attacks the highly electrophilic ester carbonyl, cleaving the ethyl group to form the sodium salt of the oxamic acid. The adjacent amide bond remains intact due to its lower electrophilicity and the resonance stabilization provided by the nitrogen lone pair.

  • Self-Validation: Acidify the aqueous layer with 1M HCl to pH 2. The immediate, heavy precipitation of a white crystalline solid (the free carboxylic acid) serves as a visual, self-validating endpoint. Filter, wash with cold water, and dry in vacuo.

Protocol 2: Visible-Light-Driven C-3 Carbamoylation of Quinoxalinones

Phase 1: Reaction Assembly and Degassing

  • Procedure: In an oven-dried Schlenk tube, combine quinoxalin-2(1H)-one (1.0 eq), 2-(benzylamino)-2-oxoacetic acid (1.5 eq), and K₂S₂O₈ (2.0 eq) in a DMSO/H₂O solvent mixture. Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Causality: Potassium persulfate acts as the terminal oxidant necessary to drive the SET process. Degassing is absolutely critical; molecular oxygen is a potent triplet quencher and will rapidly scavenge the generated carbamoyl radical to form inert peroxy species, effectively destroying the reaction yield.

  • Self-Validation: The complete cessation of gas bubble formation during the final thaw cycle indicates the successful removal of dissolved oxygen.

Phase 2: Photochemical Decarboxylation

  • Procedure: Irradiate the reaction mixture with 440 nm Blue LEDs at room temperature for 12 hours under an argon atmosphere.

  • Causality: The specific 440 nm wavelength provides the exact photon energy required to initiate the radical cascade without degrading the organic substrates. The oxamic acid undergoes single-electron oxidation followed by the homolytic cleavage of the C-C bond, releasing CO₂ gas and the nucleophilic carbamoyl radical.

  • Self-Validation: The continuous, slow evolution of micro-bubbles (CO₂ gas) during the first few hours of irradiation provides real-time visual confirmation that decarboxylation is actively occurring.

References

  • Patent AU3588693A - N-benzyloxamic acid, oxamate, and oxamide derivatives and their use as TNF and PDE IV inhibitors. Google Patents.
  • Dutta et al. (2021) - Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future. New Journal of Chemistry (via ResearchGate). URL:[Link]

Exploratory

Therapeutic Reprogramming via Oxamic Acid Derivatives: A Technical Guide to Polypharmacological Biological Activities

Executive Summary Oxamic acid (a structural analogue of pyruvate) and its synthetic derivatives represent a highly versatile pharmacophore in modern drug development. Originally characterized as a competitive inhibitor o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxamic acid (a structural analogue of pyruvate) and its synthetic derivatives represent a highly versatile pharmacophore in modern drug development. Originally characterized as a competitive inhibitor of Lactate Dehydrogenase (LDH), the oxamate scaffold has evolved significantly. By modifying the core structure—specifically through bioisosteric replacement and functionalization of the carboxamide group—researchers have unlocked polypharmacological potential spanning oncology, endocrinology, parasitology, and infectious diseases.

This technical guide synthesizes the mechanistic causality behind these biological activities and provides field-proven, self-validating protocols for evaluating novel oxamic acid derivatives.

Mechanistic Foundations: The LDH Axis

The primary biological target of unsubstituted oxamic acid is LDH, an enzyme that catalyzes the interconversion of pyruvate and lactate with the concomitant interconversion of NADH and NAD+[1].

Oncology: Disrupting the Warburg Effect

Cancer cells predominantly rely on (the Warburg effect) to generate ATP and metabolic intermediates[2]. LDH-A is frequently overexpressed in multiple human tumors to sustain this metabolic demand[1].

Causality: Oxamic acid derivatives act as competitive inhibitors of LDH-A. By blocking LDH-A, oxamate prevents the regeneration of NAD+ from NADH. Without a steady supply of NAD+, the upstream glycolytic enzyme GAPDH is inhibited, functionally halting glycolysis. This metabolic blockade leads to severe intracellular ATP depletion and reactive oxygen species (ROS) accumulation, triggering AMPK activation and subsequent mTOR inhibition. Ultimately, this energy crisis induces protective autophagy and apoptosis in cancer cells, such as those found in gastric and nasopharyngeal carcinomas[3][4].

Endocrinology: Reversing Insulin Resistance

Elevated tissue lactate is an independent risk factor for the development of type 2 diabetes. High local lactate concentrations promote hepatic gluconeogenesis and actively interfere with skeletal muscle glucose uptake by serving as a substitute for glucose utilization[2].

Causality: In vivo studies demonstrate that (350–750 mg/kg) in db/db mice effectively inhibits LDH-A in adipose and skeletal tissues. This targeted reduction in local lactate production directly alleviates metabolic interference, significantly improving glycemic control, reducing HbA1c levels, and restoring insulin sensitivity[2].

Parasitology: Selective Targeting of Plasmodium falciparum

Plasmodium falciparum relies entirely on glycolysis for its energy generation. The parasite's LDH (pfLDH) possesses a unique active site cleft that bridges the cofactor (NADH) and substrate (pyruvate) binding pockets[5].

Causality: Human LDH isoforms lack this expanded binding cleft. By synthesizing bulky, elongated oxamic acid derivatives (e.g., naphthalene-based or gossypol-like structures), researchers can exploit this structural divergence to achieve high selective affinity for pfLDH. Certain derivatives exhibit up to 59-fold selectivity for pfLDH over mammalian LDH, inducing rapid ATP depletion and parasite death without causing host toxicity[5][6].

Beyond LDH: Secondary Pharmacological Targets

The structural simplicity of the oxamic acid core allows for extensive functionalization, yielding biological activities entirely independent of LDH inhibition[7].

Thyromimetics and Lipid Metabolism

have been synthesized as structural analogues of L-thyronine (L-T3)[8]. These compounds act as liver-selective thyroid hormone receptor agonists. By mimicking thyroid hormones in hepatic tissues while avoiding cardiac tissue distribution, these derivatives demonstrate potent in vitro and in vivo cholesterol-lowering and cardiovascular protective effects[8][9].

Antimicrobial and Antiallergic Pathways

The integration of thioamide and thiohydrazide moieties into the oxamic acid scaffold yields thiohydrazones that target bacterial secretory systems, suppressing infectious processes without directly driving bacterial resistance[7]. Furthermore, have demonstrated significant oral antianaphylactic activity by modulating cyclic-AMP phosphodiesterases in pulmonary tissues[10].

Quantitative Data Presentation

To facilitate lead selection and benchmarking, the following table summarizes the biological activities and binding affinities of key oxamic acid derivatives across distinct therapeutic targets.

Compound Class / DerivativePrimary TargetBinding Affinity / PotencyBiological EffectSource
Oxamic Acid Sodium Salt Human LDH-AK_i ≈ 94.4 mMAnti-proliferative, induces apoptosis in cancer cells[1],[5]
Naphthalene-based Oxamic Acid (Derivative 5) pfLDHIC50 = 3.13 µMAnti-malarial (59-fold selectivity over human LDH)[6],[5]
Naphthalene-based Oxamic Acid (Derivative 7) pfLDHIC50 = 1.75 µMAnti-malarial (7-fold selectivity over human LDH)[6]
Phenoxyphenyl Oxamic Acids Thyroid Hormone ReceptorDose-dependentIn vivo cholesterol lowering[8]
N-troponyloxamic acid esters cAMP PhosphodiesteraseDose-dependentAntianaphylactic / Anti-allergic[10]

Experimental Protocols: Self-Validating Systems

As Application Scientists, we recognize a critical pitfall in metabolic drug discovery: biochemical inhibition does not always translate to cellular efficacy due to the poor membrane permeability inherent to highly polar oxamate derivatives[5]. Therefore, a self-validating workflow must pair cell-free target engagement with real-time intracellular metabolic flux analysis.

Protocol 1: Recombinant pfLDH vs. hLDH Selectivity Assay (Primary Screen)

Rationale: To confirm direct, competitive target engagement and calculate the therapeutic index (selectivity) before advancing to cellular testing.

  • Reagent Preparation: Prepare assay buffer (100 mM HEPES, pH 7.4). Reconstitute NADH to 200 µM and sodium pyruvate to 1 mM.

  • Enzyme Addition: Add 10 nM of recombinant pfLDH or human LDH-A to a 96-well UV-transparent microplate.

  • Compound Incubation: Dispense oxamic acid derivatives (serial dilution from 100 µM to 1 nM) into the wells. Incubate for 15 minutes at room temperature to allow enzyme-inhibitor complex formation.

  • Reaction Initiation: Add the Pyruvate/NADH substrate mixture to initiate the reaction.

  • Kinetic Readout: Monitor the depletion of NADH by measuring absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

    • Expert Insight: Because oxamate is competitive with pyruvate, causality dictates that high substrate concentrations will outcompete the inhibitor. Ensure the assay pyruvate concentration is at or slightly below its K_m to maximize assay sensitivity.

Protocol 2: Cellular Metabolic Flux Analysis via Seahorse XF (Secondary Validation)

Rationale: To prove that the oxamic acid derivative successfully permeates the cell membrane and functionally inhibits intracellular glycolysis, validating the biochemical hit.

  • Cell Seeding: Seed target cancer cells (e.g., CNE-1) at 2x10^4 cells/well in a Seahorse XF96 cell culture microplate. Incubate overnight.

  • Pre-treatment: Treat cells with the IC90 concentration of the oxamic acid derivative for 4 hours.

  • Assay Medium Exchange: Wash and replace media with Seahorse XF Base Medium supplemented with 2 mM glutamine (no glucose, no pyruvate). Incubate in a non-CO2 incubator for 1 hour.

  • Extracellular Acidification Rate (ECAR) Measurement:

    • Injection A (Glucose, 10 mM): Measures basal glycolysis.

    • Injection B (Oligomycin, 1 µM): Inhibits mitochondrial ATP production, forcing maximum glycolytic capacity.

    • Injection C (2-Deoxyglucose, 50 mM): Shuts down glycolysis to measure non-glycolytic acidification.

  • Validation: A true, cell-permeable LDH-A inhibitor will show a drastically blunted ECAR response following both Glucose and Oligomycin injections compared to the vehicle control, confirming functional metabolic reprogramming.

Visualizations

Pathway Oxamic Oxamic Acid Derivatives LDHA LDH-A Enzyme Oxamic->LDHA Competitive Inhibition ATP_Depletion ATP Depletion & Oxidative Stress Oxamic->ATP_Depletion Induces (via LDH block) Pyruvate Pyruvate LDHA->Pyruvate Lactate Lactate + NAD+ Pyruvate->Lactate Catalyzed by LDH-A Glycolysis Aerobic Glycolysis (Warburg Effect) Lactate->Glycolysis Sustains Apoptosis Apoptosis / Autophagy ATP_Depletion->Apoptosis

Mechanistic pathway of LDH-A inhibition by oxamic acid derivatives inducing apoptosis.

Workflow Synth Library Synthesis (Oxamic Acid Derivatives) Biochem Primary Screen (pfLDH vs hLDH Activity) Synth->Biochem Cellular Secondary Screen (Intracellular Lactate/ECAR) Biochem->Cellular Phenotype Phenotypic Assay (Plasmodium Viability) Cellular->Phenotype Lead Lead Optimization (In Vivo Efficacy) Phenotype->Lead

Self-validating high-throughput screening workflow for novel pfLDH inhibitors.

References[1] Title: Lactate Dehydrogenase | Inhibitors. Source: MedChemExpress. URL:https://www.medchemexpress.com/Targets/Lactate%20Dehydrogenase.html[3] Title: Sodium Oxamate | LDH inhibitor. Source: InvivoChem. URL:https://www.invivochem.com/sodium-oxamate/[8] Title: Synthesis and biological activity of phenoxyphenyl oxamic acid derivatives related to L-thyronine. Source: Bioorganic & Medicinal Chemistry Letters. URL:https://doi.org/10.1016/s0960-894x(00)00309-7[2] Title: Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. Source: PLoS ONE. URL:https://doi.org/10.1371/journal.pone.0150303[4] Title: Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells. Source: Cancer Letters. URL:https://doi.org/10.1016/j.canlet.2014.11.045[6] Title: Design, synthesis, and biological evaluation of Plasmodium falciparum lactate dehydrogenase inhibitors. Source: Journal of Medicinal Chemistry. URL:https://doi.org/10.1021/jm070336k[10] Title: Troponoids. 3. Synthesis and antiallergy activity of N-troponyloxamic acid esters. Source: PubMed (NIH). URL:https://pubmed.ncbi.nlm.nih.gov/6854133/[7] Title: Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. Source: Arabian Journal of Chemistry. URL:https://doi.org/10.1016/j.arabjc.2024.105700[9] Title: Synthesis and Structure-Activity Relationships of Oxamic Acid and Acetic Acid Derivatives Related to L-Thyronine. Source: Journal of Medicinal Chemistry (ACS). URL:https://doi.org/10.1021/jm00043a015[5] Title: Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase. Source: ResearchGate. URL:https://www.researchgate.net/publication/228601675_Generation_of_Oxamic_Acid_Libraries_Antimalarials_and_Inhibitors_of_Plasmodium_falciparum_Lactate_Dehydrogenase

Sources

Foundational

A Comprehensive Technical Guide to 2-(Benzylamino)-2-oxoacetic Acid (N-Benzyloxamic Acid)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(Benzylamino)-2-oxoacetic acid, a mol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Benzylamino)-2-oxoacetic acid, a molecule of significant interest in medicinal chemistry and drug development. This document elucidates its nomenclature, physicochemical properties, synthesis, and potential therapeutic applications, with a particular focus on its role as a modulator of inflammatory pathways. As a Senior Application Scientist, this guide aims to synthesize technical data with practical insights to empower researchers in their exploration of this and related compounds.

Introduction and Nomenclature

2-(Benzylamino)-2-oxoacetic acid, a derivative of oxamic acid, is a small molecule that has garnered attention for its potential biological activities. The structural simplicity of the oxamic acid scaffold allows for diverse substitutions, making it a versatile backbone in the design of targeted therapeutics.[1] Understanding the precise nomenclature is critical for accurate literature searching and unambiguous communication in a research and development setting.

The primary and most widely recognized synonym for 2-(Benzylamino)-2-oxoacetic acid is N-Benzyloxamic acid . This name clearly denotes the benzyl group substitution on the nitrogen atom of the oxamic acid core.

Key Identifiers:

  • IUPAC Name: 2-(benzylamino)-2-oxoacetic acid

  • CAS Number: 6345-08-0

  • Molecular Formula: C₉H₉NO₃

  • Molecular Weight: 179.17 g/mol

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for drug development. While comprehensive experimental data for N-Benzyloxamic acid is not extensively published, the following table summarizes its known and predicted properties.

PropertyValueSource/Method
Melting Point Not available
pKa Not available
Solubility Soluble in many organic solvents.General observation for similar compounds.[2][3][4]
Appearance White to off-white powder or crystals.

Insight from the Scientist: The carboxylic acid moiety suggests that N-Benzyloxamic acid will exhibit acidic properties. Its solubility in organic solvents is likely influenced by the benzyl group, which imparts lipophilicity. The lack of extensive public data on its pKa and precise solubility highlights an opportunity for further fundamental characterization of this compound.

Synthesis of N-Benzyloxamic Acid

The synthesis of N-substituted oxamic acids is a well-established process in organic chemistry. The most common and direct route to N-Benzyloxamic acid involves the reaction of a primary amine, benzylamine, with an oxalic acid derivative, typically a diester like diethyl oxalate.

General Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The benzylamine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of ethanol to form the corresponding ethyl N-benzyloxamate. Subsequent hydrolysis of the ester under basic or acidic conditions yields the desired N-Benzyloxamic acid.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Amidation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product Benzylamine Benzylamine Nucleophilic_Acyl_Substitution Nucleophilic Acyl Substitution Benzylamine->Nucleophilic_Acyl_Substitution Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Nucleophilic_Acyl_Substitution Ethyl_N_Benzyloxamate Ethyl N-Benzyloxamate Nucleophilic_Acyl_Substitution->Ethyl_N_Benzyloxamate Elimination of Ethanol Hydrolysis Hydrolysis Ethyl_N_Benzyloxamate->Hydrolysis N_Benzyloxamic_Acid N-Benzyloxamic Acid Hydrolysis->N_Benzyloxamic_Acid Acid or Base Catalyzed

A general workflow for the synthesis of N-Benzyloxamic Acid.
Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of N-substituted oxamic acids and can be adapted for the preparation of N-Benzyloxamic acid.

Materials:

  • Benzylamine

  • Diethyl oxalate

  • Ethanol

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for acidification)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Amidation: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in ethanol. To this solution, add diethyl oxalate (1.0-1.2 equivalents) dropwise at room temperature with stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting benzylamine is consumed. The reaction may be gently heated to reflux to increase the rate.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl N-benzyloxamate.

  • Hydrolysis: Dissolve the crude ester in a suitable solvent (e.g., a mixture of ethanol and water). Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Hydrolysis Monitoring: Monitor the hydrolysis by TLC until the ester is no longer present.

  • Work-up: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid. A precipitate of N-Benzyloxamic acid should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzyloxamic acid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Applications in Drug Discovery and Development

N-Benzyloxamic acid and its derivatives have emerged as promising scaffolds in drug discovery, primarily due to their potential to inhibit key enzymes involved in inflammatory processes.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

Experimental Protocol: In Vitro TNF-α Inhibition Assay (General)

This protocol outlines a general method to assess the TNF-α inhibitory activity of a compound like N-Benzyloxamic acid.

  • Cell Culture: Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7), in appropriate media.

  • Compound Treatment: Seed the cells in a multi-well plate and pre-incubate with varying concentrations of N-Benzyloxamic acid for a defined period (e.g., 1-2 hours).

  • Stimulation: Induce TNF-α production by stimulating the cells with an inflammatory agent, typically lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a further period (e.g., 4-24 hours) to allow for TNF-α secretion into the culture supernatant.

  • Quantification: Collect the cell culture supernatant and quantify the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.

Inhibition of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[9][12] Elevated levels of cAMP have anti-inflammatory effects, and thus, inhibitors of PDE4 are effective in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. Several oxamic acid derivatives have been explored as PDE4 inhibitors.

Mechanism of Action:

By inhibiting PDE4, N-Benzyloxamic acid would increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors involved in the expression of pro-inflammatory cytokines, while promoting the expression of anti-inflammatory mediators.[13][14][]

PDE4_Inhibition cluster_pathway cAMP Signaling Pathway cluster_inhibition Inhibitory Action ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA_inactive Inactive PKA cAMP->PKA_inactive Activation AMP AMP PDE4->AMP Hydrolysis Inflammation_up Pro-inflammatory Gene Expression PDE4->Inflammation_up Reduces cAMP, promotes inflammation PKA_active Active PKA PKA_inactive->PKA_active Activation Inflammation_down Anti-inflammatory Effects PKA_active->Inflammation_down N_Benzyloxamic_Acid N-Benzyloxamic Acid N_Benzyloxamic_Acid->PDE4 Inhibition

Sources

Exploratory

Key Characteristics of N-Benzyl Oxamic Acid: Biochemical Applications and Synthetic Utility

Executive Summary N-benzyl oxamic acid (and its esterified derivatives) represents a highly versatile class of compounds at the intersection of biochemistry and synthetic organic chemistry. Structurally characterized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl oxamic acid (and its esterified derivatives) represents a highly versatile class of compounds at the intersection of biochemistry and synthetic organic chemistry. Structurally characterized as an N-substituted derivative of oxamic acid, it serves two primary, distinct functions: it acts as a highly selective competitive inhibitor of specific Lactate Dehydrogenase (LDH) isoforms [1], and it functions as a stable, green precursor for the generation of carbamoyl radicals via oxidative decarboxylation [4]. This whitepaper provides an in-depth technical analysis of its mechanistic properties, synthetic utility, and validated experimental protocols for researchers in drug development and chemical synthesis.

Biochemical Applications: Isoform-Selective LDH Inhibition

The Mechanistic Causality of Selectivity

Unsubstituted oxamate is a classic, non-selective competitive inhibitor of Lactate Dehydrogenase (LDH), functioning as a structural analog to pyruvate. It binds to the active site, preventing the NADH-dependent reduction of pyruvate to lactate. However, the introduction of a bulky, lipophilic benzyl group to the nitrogen atom fundamentally alters the molecule's binding kinetics and selectivity.

Recent crystallographic studies on human LDH isoforms reveal that the active-site loop of the testis-specific LDHC4 isoform adopts a significantly more open conformation compared to the ubiquitous LDHA4 and LDHB4 isoforms [1]. The bulky benzyl group of N-benzyl oxamic acid exploits this expanded active-site pocket, resulting in a high binding affinity for LDHC4 while sterically hindering binding to LDHA4/B4. Furthermore, the increased lipophilicity of the N-benzyl substitution drastically improves cellular membrane penetration, a property that has been successfully leveraged in parasitic models to inhibit LDH in Echinococcus multilocularis metacestodes [2].

LDH_Inhibition Pyruvate Pyruvate (Endogenous Substrate) LDH Lactate Dehydrogenase (LDHC4 Open Conformation) Pyruvate->LDH Binds Active Site NBenzyl N-Benzyl Oxamate (Bulky Inhibitor) NBenzyl->LDH Competitive Inhibition (Steric Fit in LDHC4) Lactate Lactate (Metabolic Product) LDH->Lactate NADH -> NAD+

Mechanism of competitive LDHC4 inhibition by bulky N-benzyl oxamate derivatives.

Synthetic Utility: Carbamoyl Radical Generation

Overcoming the Limitations of Phosgene

In synthetic organic chemistry, the traditional synthesis of amides, urethanes, and ureas often relies on highly toxic gaseous phosgene or unstable isocyanates. N-benzyl oxamic acid provides a safe, bench-stable, and environmentally benign alternative [4].

Under oxidative conditions (e.g., using persulfate salts, silver catalysis, or photoredox catalysts), N-benzyl oxamic acid undergoes a single-electron transfer (SET). This generates a transient carboxylate radical that rapidly extrudes carbon dioxide ( CO2​ ) to form a highly reactive N-benzyl carbamoyl radical . This radical can subsequently be trapped by unsaturated systems, such as alkenes, alkynes, or heteroarenes, enabling cascade radical annulations. For example, the radical addition of N-benzyl oxamic acid to 2-(allyloxy)arylaldehydes yields carbamoylated chroman-4-ones without the need for transition-metal catalysts [3].

Radical_Decarboxylation OxamicAcid N-Benzyl Oxamic Acid Oxidation Single Electron Transfer (SET) OxamicAcid->Oxidation Oxidant (e.g., Persulfate) CarboxylRadical Carboxylate Radical Intermediate Oxidation->CarboxylRadical - e⁻ CarbamoylRadical N-Benzyl Carbamoyl Radical CarboxylRadical->CarbamoylRadical - CO2 (Decarboxylation) Product Functionalized Heterocycle (e.g., Chroman-4-one) CarbamoylRadical->Product Cascade Annulation

Oxidative decarboxylation of N-benzyl oxamic acid to form a reactive carbamoyl radical.

Quantitative Data Summaries

Table 1: Comparative LDH Isoform Selectivity

Note: Data represents the kinetic behavior of long-chain/bulky N-substituted oxamic acids (using (ethylamino)(oxo)acetic acid as a representative structural proxy) demonstrating the isoform selectivity principle [1].

Inhibitor ClassLDHA4 Ki​ (mmol/L)LDHB4 Ki​ (mmol/L)LDHC4 Ki​ (mmol/L)Selectivity Ratio (LDHA/LDHC)
Unsubstituted Oxamate~ 0.05~ 0.04~ 0.06~ 0.8x (Non-selective)
N-Substituted Oxamate6.794.890.53~ 12.8x (Highly Selective)
Table 2: Reaction Optimization for Radical Annulation

Optimization of the metal-free synthesis of N-benzyl-2-(4-oxochroman-3-yl)acetamide using N-benzyl oxamic acid [3].

OxidantSolventTemperature (°C)AtmosphereYield (%)
K2​S2​O8​ DMSO60 N2​ 45
TBHP DMSO60 N2​ Trace
(NH4​)2​S2​O8​ DMF60 N2​ 38
(NH4​)2​S2​O8​ DMSO 60 N2​ 82 (Optimal)

Validated Experimental Methodologies

Protocol A: Enzyme Kinetics and Isoform Selectivity Assay

Objective: Determine the inhibition constant ( Ki​ ) of N-benzyl oxamic acid against recombinant human LDH isoforms. Self-Validating Principle: The protocol utilizes unsubstituted oxamate as a parallel baseline control to calculate a relative selectivity index, ensuring that any observed inhibition is specific to the N-benzyl substitution rather than general assay interference.

  • Reagent Preparation: Prepare a standard assay buffer containing 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl. Prepare a 10 mM stock solution of N-benzyl oxamic acid in DMSO (keep final DMSO concentration in the assay <1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well UV-transparent plate, add 2 nM of purified recombinant LDHC4 (or LDHA4/B4 for counter-screening). Add varying concentrations of the inhibitor (0.1 to 10 mM).

  • Reaction Initiation: Add 0.2 mM NADH. Initiate the reaction by adding varying concentrations of the substrate, sodium pyruvate (0.1 to 2.0 mM).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD+) using a microplate reader at 37 °C for 5 minutes.

  • Data Analysis: Plot the initial velocities against pyruvate concentrations using a Lineweaver-Burk plot. The intersection of the lines above the x-axis will confirm the competitive nature of the inhibition, and the Ki​ can be calculated from the secondary plot of the slopes versus inhibitor concentration.

Protocol B: Metal-Free Cascade Radical Annulation

Objective: Synthesize N-benzyl-2-(4-oxochroman-3-yl)acetamide via the oxidative decarboxylation of N-benzyl oxamic acid [3]. Self-Validating Principle: The reaction progress is continuously monitored via TLC to confirm the consumption of the oxamic acid precursor. Post-reaction, the absence of homocoupling byproducts is verified via high-resolution mass spectrometry (HR-MS).

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(allyloxy)arylaldehyde (0.3 mmol) and N-benzyl oxamic acid (0.9 mmol, 3.0 equivalents).

  • Solvent & Oxidant: Dissolve the mixture in 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Add ammonium persulfate, (NH4​)2​S2​O8​ (1.2 mmol, 4.0 equivalents), in one portion.

  • Degassing: Purge the reaction vessel with dry Nitrogen ( N2​ ) gas for 5 minutes to remove dissolved oxygen, which can quench the carbamoyl radical.

  • Heating: Seal the tube and stir the reaction mixture at 60 °C for 12 hours.

  • Workup & Validation: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (Hexane/Ethyl Acetate gradient). Confirm the product structure via 1H -NMR (look for the characteristic benzylic CH2​ doublet around 4.40 ppm) and HR-MS.

References

  • Identification of human LDHC4 as a potential target for anticancer drug discovery National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Effects of ethyl N-N-benzyl-methyl-oxamate in Meriones unguiculatus infected with Echinococcus multilocularis metacestodes PubMed (NIH) URL:[Link]

  • Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids MDPI - Molecules URL:[Link]

  • Oxamic acids: useful precursors of carbamoyl radicals Chemical Communications (RSC Publishing) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 2-(Benzylamino)-2-oxoacetic acid as a Versatile Building Block in Medicinal Chemistry and Radical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(Benzylamino)-2-oxoacetic acid (N-Benzyloxamic acid) | CAS: 6345-08-0 | Formula: C₉H₉NO₃ Introduction & Strategic Utility I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(Benzylamino)-2-oxoacetic acid (N-Benzyloxamic acid) | CAS: 6345-08-0 | Formula: C₉H₉NO₃

Introduction & Strategic Utility

In modern medicinal chemistry and synthetic methodology, the demand for bench-stable, versatile building blocks is paramount. 2-(Benzylamino)-2-oxoacetic acid , commonly known as N-benzyloxamic acid, serves a dual mandate in drug discovery[1]. Structurally, it is a monoamide of oxalic acid. This unique structural motif allows it to function as a privileged pharmacophore in target-directed drug design and as a highly efficient, traceless precursor for carbon-centered radicals in late-stage functionalization.

This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing 2-(benzylamino)-2-oxoacetic acid in three critical workflows:

  • Transition-metal-free C-H carbamoylation of heterocycles.

  • Biphasic free-radical synthesis of isocyanates.

  • Scaffold design for Phosphodiesterase 4 (PDE4) and Tumor Necrosis Factor (TNF) inhibitors.

Core Application 1: Precursor for Carbamoyl Radicals in C-H Functionalization

The direct C-H functionalization of nitrogen-containing heterocycles, such as quinoxalin-2(1H)-ones, is a critical step in synthesizing bioactive libraries. Traditionally, installing a carbamoyl group required toxic carbamoyl chlorides or high-pressure carbon monoxide[2].

2-(Benzylamino)-2-oxoacetic acid bypasses these hazards by acting as a stable carbamoyl radical precursor. Under oxidative conditions (e.g., using ammonium persulfate), the carboxylic acid moiety acts as a traceless activating group. Single-electron transfer (SET) induces rapid decarboxylation, extruding CO₂ and generating a highly reactive N-benzylcarbamoyl radical. This radical selectively attacks the electron-deficient C-3 position of the quinoxalinone core, as demonstrated in the seminal methodology by [2][3].

G cluster_0 cluster_1 A 2-(Benzylamino)- 2-oxoacetic acid B Oxidation (SET) - e⁻, - CO₂ A->B C N-Benzylcarbamoyl Radical B->C D Radical Addition to Quinoxalinone C->D E Nitrogen Radical Intermediate D->E F Oxidation & -H⁺ E->F G 3-Carbamoyl Quinoxalin-2(1H)-one F->G

Decarboxylative C-H carbamoylation mechanism via N-benzylcarbamoyl radical generation.

Core Application 2: Free-Radical Synthesis of Isocyanates

Beyond heterocycle functionalization, the N-benzylcarbamoyl radical can be intercepted to synthesize isocyanates. established that oxidizing oxamic acids with persulfate, catalyzed by Ag(I) and Cu(II) salts, triggers an oxidative cleavage that yields isocyanates[4][5].

Causality of the Biphasic System: Isocyanates are highly sensitive to aqueous hydrolysis. To prevent the newly formed benzyl isocyanate from degrading into a primary amine, the reaction is engineered as a two-phase (CH₂Cl₂/H₂O) system. As the radical undergoes oxidative cleavage at the aqueous interface, the resulting isocyanate immediately partitions into the organic dichloromethane layer, effectively sequestering and protecting the product.

G N1 N-Benzyloxamic Acid (Starting Material) N2 Aqueous Phase: Ag(I)/Cu(II) + S2O8²⁻ (Radical Generation) N1->N2 added to N3 Carbamoyl Radical Formation & Oxidative Cleavage N2->N3 SET oxidation N4 Organic Phase: CH2Cl2 (Product Sequestration) N3->N4 phase transfer N5 Benzyl Isocyanate (Protected from Hydrolysis) N4->N5 isolation

Biphasic free-radical synthesis workflow protecting benzyl isocyanate from hydrolysis.

Core Application 3: Scaffold for PDE4 and TNF Inhibitors

In targeted drug discovery, 2-(benzylamino)-2-oxoacetic acid is a foundational building block for synthesizing inhibitors of Phosphodiesterase 4 (PDE4) and Tumor Necrosis Factor (TNF)[6][7].

Structural Rationale: The oxamate core serves as a bidentate hydrogen-bonding network that mimics the phosphate group of cyclic AMP (cAMP), allowing it to anchor securely within the PDE4 active site. Concurrently, the N-benzyl substitution provides critical lipophilic interactions, occupying the hydrophobic pocket of the enzyme to enhance both binding affinity and cellular permeability. This rational design has been extensively utilized in targeting respiratory and inflammatory disorders[8].

Quantitative Data Presentation

The table below summarizes the expected yields and optimized conditions for the primary applications of 2-(benzylamino)-2-oxoacetic acid, providing a benchmark for laboratory execution.

Application WorkflowReaction TypeCatalyst / OxidantSolvent SystemTemp (°C)Expected Yield (%)
3-Carbamoylation of Quinoxalinones Decarboxylative Radical Coupling(NH₄)₂S₂O₈CH₃CN / H₂O (1:1)8075–85
Benzyl Isocyanate Synthesis Oxidative CleavageAgNO₃, Cu(OAc)₂, Na₂S₂O₈CH₂Cl₂ / H₂O (Biphasic)2560–70
PDE4 Inhibitor Scaffold Prep Amide CouplingEDC·HCl, HOBtDMF25>90

Validated Experimental Protocols

Protocol A: Transition-Metal Free C-3 Carbamoylation of Quinoxalin-2(1H)-ones

Objective: Install the N-benzylcarbamoyl group directly onto the C-3 position of a quinoxalinone core.

Step-by-Step Methodology:

  • Preparation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one substrate (0.2 mmol) and 2-(benzylamino)-2-oxoacetic acid (0.4 mmol, 2.0 equiv).

  • Oxidant Addition: Add ammonium persulfate, (NH₄)₂S₂O₈ (0.4 mmol, 2.0 equiv), to the reaction vessel.

  • Solvent Introduction: Add 2.0 mL of a 1:1 mixture of CH₃CN and H₂O.

    • Causality Check: Acetonitrile provides the necessary solubility for the organic substrates, whereas water is strictly required to dissolve the inorganic persulfate oxidant, enabling a homogeneous SET interface.

  • Thermal Activation: Seal the tube and stir the mixture at 80 °C for 12 hours. The thermal energy is required to homolytically cleave the persulfate O-O bond, generating the sulfate radical anions that initiate decarboxylation.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 2:1). The cessation of CO₂ gas evolution and the disappearance of the starting quinoxalinone under UV (254 nm) indicate completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the pure 3-carbamoyl quinoxalin-2(1H)-one.

Protocol B: Minisci Biphasic Synthesis of Benzyl Isocyanate

Objective: Convert 2-(benzylamino)-2-oxoacetic acid to benzyl isocyanate via radical oxidative cleavage.

Step-by-Step Methodology:

  • Biphasic Setup: In a 100 mL round-bottom flask, dissolve 2-(benzylamino)-2-oxoacetic acid (10 mmol) in 25 mL of dichloromethane (CH₂Cl₂). Add 25 mL of distilled water to create the biphasic system.

  • Catalyst Loading: To the vigorously stirring biphasic mixture, add AgNO₃ (1 mmol, 10 mol%) and Cu(OAc)₂ (1 mmol, 10 mol%).

  • Oxidation Initiation: Slowly add Na₂S₂O₈ (15 mmol, 1.5 equiv) in small portions over 15 minutes at room temperature (25 °C).

    • Causality Check: Vigorous stirring is mandatory. The radical generation occurs in the aqueous phase; high surface area between the phases ensures the highly reactive isocyanate is immediately extracted into the CH₂Cl₂ layer before water can hydrolyze it.

  • Validation Check: Sample the organic phase after 2 hours and analyze via IR spectroscopy. The appearance of a strong, sharp, and distinct cumulative double bond stretch at ~2270 cm⁻¹ confirms the formation of the isocyanate.

  • Workup: Separate the organic layer. Extract the aqueous layer with an additional 15 mL of CH₂Cl₂.

  • Isolation: Combine the organic layers, dry rapidly over anhydrous MgSO₄, filter, and carefully evaporate the solvent under reduced pressure (avoiding excessive heat due to the volatility of benzyl isocyanate) to yield the product.

References

  • Minisci, F., Coppa, F., & Fontana, F. (1994). Reactivity of carbamoyl radicals: the first general and convenient free-radical synthesis of isocyanates. Journal of the Chemical Society, Chemical Communications, (6), 679-680. URL: [Link]

  • Zhu, H. L., Yuan, J. W., Zhu, J., & Qu, L. (2020). Transition-metal free direct C–H functionalization of quinoxalin-2(1H)-ones with oxamic acids leading to 3-carbamoyl quinoxalin-2(1H)-ones. Organic Chemistry Frontiers, 7(2), 273-285. URL: [Link]

  • Christensen, S. B., et al. (1993). N-benzyloxamic acid, oxamate, and oxamide derivatives and their use as TNF and PDE IV inhibitors. SmithKline Beecham Corp, Australian Patent AU3588693A.

Sources

Application

2-(Benzylamino)-2-oxoacetic acid derivatives for kinase inhibition

Advanced Pharmacophore Engineering: 2-(Benzylamino)-2-oxoacetic Acid Derivatives for Targeted Kinase Inhibition Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds that ca...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacophore Engineering: 2-(Benzylamino)-2-oxoacetic Acid Derivatives for Targeted Kinase Inhibition

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that can precisely navigate the highly conserved ATP-binding pocket. The 1[1] scaffold has emerged as a privileged structure in modern drug design. By combining the versatile hydrogen-bonding capacity of an oxoacetic acid core with the tunable steric profile of a benzylamine moiety, this class of compounds serves as a highly effective precursor for developing potent kinase inhibitors[2]. This application note details the structural rationale, synthetic methodologies, and self-validating biological protocols required to evaluate these derivatives, using Casein Kinase 2 (CSNK2A) as a primary model for target engagement[3].

Structural Rationale: The Pharmacophore Logic

Kinase inhibitors must achieve two primary objectives: high affinity for the target and strict selectivity against the broader kinome. The 2-(benzylamino)-2-oxoacetic acid scaffold achieves this through a bipartite binding mechanism:

  • The Oxoacetic Acid (Oxamate) Core : The adjacent carbonyl groups and the amide nitrogen function as a dense hydrogen-bond donor/acceptor network. This moiety effectively mimics the purine ring of ATP, allowing the molecule to anchor firmly to the backbone amides of the kinase hinge region.

  • The Benzylamino Moiety : The benzyl ring projects outward into the hydrophobic pocket (often the adenine-binding region or adjacent specificity pockets). Because strong π -stacking interactions are not always required for affinity in targets like CSNK2A, the benzyl group can be heavily derivatized with electron-donating or -withdrawing groups to optimize cellular permeability and potency without disrupting the core binding mode[3].

BindingLogic Compound 2-(Benzylamino)-2-oxoacetic Acid Scaffold Hinge Kinase Hinge Region (H-Bond Network) Compound->Hinge Oxoacetic Moiety Hydrophobic Hydrophobic Pocket (Steric Packing) Compound->Hydrophobic Benzyl Group Conformational Target Engagement (Active State Locked) Hinge->Conformational Hydrophobic->Conformational Inhibition Kinase Inhibition (ATP Displacement) Conformational->Inhibition Blocks Catalysis

Fig 1: Bipartite binding logic of 2-(benzylamino)-2-oxoacetic acid derivatives in the ATP pocket.

Synthetic Methodology: Building the Scaffold

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, a robust and high-yielding synthetic route is required. The following protocol describes the generation of the oxoacetic acid derivatives via an ethyl ester intermediate.

Protocol 1: Synthesis of Substituted 2-(Benzylamino)-2-oxoacetic Acids

Objective : Synthesize a library of benzyl-substituted oxoacetic acids with >95% purity for biological screening.

Reagents & Materials :

  • Substituted benzylamines (e.g., 4-fluoro, 3-chloro, 4-methoxy variants)

  • Ethyl chlorooxoacetate (electrophilic synthon)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH) in THF/Water

Step-by-Step Procedure :

  • Acylation : Dissolve 1.0 eq of the chosen substituted benzylamine and 1.2 eq of TEA in anhydrous DCM. Cool the reaction flask to 0°C under an inert argon atmosphere.

  • Electrophile Addition : Dropwise, add 1.1 eq of ethyl chlorooxoacetate over 15 minutes.

    • Causality & Insight: Strict temperature control at 0°C is critical. Ethyl chlorooxoacetate is a highly reactive bis-electrophile. Keeping the temperature low suppresses the formation of bis-amides and limits the exothermic degradation of the acyl chloride, ensuring a mono-acylated product.

  • Intermediate Verification (Self-Validation) : After 2 hours of stirring at room temperature, sample the reaction for LC-MS. The presence of the intermediate ester mass [M+H]+ confirms successful acylation. If unreacted benzylamine remains, the integrity of the electrophile must be verified.

  • Hydrolysis : Concentrate the organic layer, dissolve the crude ester in a 3:1 mixture of THF:H₂O, and add 2.0 eq of LiOH. Stir at room temperature for 4 hours to hydrolyze the ethyl ester to the corresponding carboxylic acid.

  • Isolation : Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the 2-(benzylamino)-2-oxoacetic acid derivative. Filter, wash with cold water, and dry under a vacuum.

Biological Evaluation: Live-Cell Target Engagement

Biochemical (cell-free) assays often yield artificially potent IC50​ values because they lack competing intracellular ATP (typically 1–5 mM). To establish true mechanism of action and direct target engagement[4], we utilize a live-cell NanoBRET assay. This forces the oxoacetic acid derivatives to compete against physiological ATP levels, providing a self-validating metric of true cellular potency and membrane permeability[3].

Protocol 2: NanoBRET Assay for CSNK2A Inhibition

Objective : Quantify the intracellular binding affinity of the synthesized derivatives against the catalytic subunit of Casein Kinase 2 (CSNK2A).

Step-by-Step Procedure :

  • Cell Preparation : Transfect HEK293T cells with a plasmid encoding a CSNK2A-NanoLuc fusion protein. Incubate for 24 hours to allow expression.

  • Tracer Addition : Harvest cells and resuspend in assay buffer. Add a cell-permeable, fluorophore-linked kinase tracer at a concentration equivalent to its calculated KD​ .

    • Causality & Insight: Using the tracer at exactly its KD​ ensures the assay is poised at the steepest part of the binding curve, maximizing sensitivity to competitive displacement by the test compounds.

  • Compound Incubation : Dispense the cells into a 384-well plate. Add the 2-(benzylamino)-2-oxoacetic acid derivatives in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM). Incubate for 2 hours to reach binding equilibrium.

  • Signal Detection : Add NanoBRET substrate (furimazine) and immediately read the dual-emission BRET signal (460 nm for donor, 610 nm for acceptor).

  • Self-Validation Check : Calculate the Z'-factor using the DMSO vehicle control (100% BRET signal) and an excess of a reference inhibitor like SGC-CK2-1 (0% BRET signal)[3]. A Z'-factor 0.5 validates the assay's dynamic range.

NanoBRETWorkflow Transfection 1. Cell Transfection (Kinase-NLuc Fusion) Tracer 2. Tracer Addition (Fluorophore) Transfection->Tracer Equilibration 3. BRET Signal (Baseline) Tracer->Equilibration Inhibitor 4. Compound Addition (Oxoacetic Derivative) Equilibration->Inhibitor Displacement 5. Tracer Displacement (Signal Decrease) Inhibitor->Displacement

Fig 2: NanoBRET workflow for quantifying live-cell target engagement of kinase inhibitors.

Structure-Activity Relationship (SAR) Data

The modularity of the 2-(benzylamino)-2-oxoacetic acid scaffold allows for rapid SAR profiling. The table below summarizes representative data demonstrating how substitutions on the benzyl ring impact target engagement and physicochemical properties. As shown, the addition of small electron-withdrawing groups (e.g., 3-Chloro or 4-Fluoro) maintains or improves potency without drastically altering the binding dynamics[3].

Compound IDBenzyl SubstitutionCSNK2A Biochemical IC50​ (nM)Cellular Target Engagement (NanoBRET IC50​ , µM)Aqueous Solubility (µM)
SGC-CK2-1 Reference Probe200.0250
BA-01 Unsubstituted450.85>100
BA-02 4-Fluoro380.62>100
BA-03 4-Methoxy1102.1085
BA-04 3-Chloro250.4560

Data Interpretation: The shift from biochemical IC50​ (nanomolar) to cellular NanoBRET IC50​ (micromolar) highlights the competitive pressure of intracellular ATP. The 3-Chloro derivative (BA-04) represents an optimal balance of target affinity and aqueous solubility, making it a prime candidate for further pharmacokinetic optimization.

References

  • National Institutes of Health (PMC) . Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PubMed Central. Available at:[Link]

Sources

Method

Application Note: Advanced Analytical Characterization of 2-(Benzylamino)-2-oxoacetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating analytical framework for the identification, purity assessment, and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating analytical framework for the identification, purity assessment, and structural characterization of 2-(benzylamino)-2-oxoacetic acid.

Scientific Context & Compound Profile

2-(Benzylamino)-2-oxoacetic acid (commonly known as N-benzyloxamic acid) is a highly functionalized small molecule featuring both a secondary amide and a carboxylic acid moiety. It serves as a critical synthetic intermediate and pharmacophore building block in medicinal chemistry. Notably, derivatives of N-substituted oxamic acids are utilized in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors (such as GlyH-101)[1] and act as key substrates in the transition metal-free C-H functionalization of bioactive quinoxalin-2(1H)-ones[2].

Because of its high polarity and the presence of the acidic oxoacetic group, standard analytical approaches often yield poor chromatographic retention and broad NMR signals. This guide details optimized, causality-driven protocols to overcome these physicochemical hurdles.

Physicochemical Data Summary
PropertyValueAnalytical Significance
IUPAC Name 2-(benzylamino)-2-oxoacetic acidDictates the presence of aromatic, amide, and acidic environments.
CAS Number 6345-08-0[3]Unique identifier for reference standard procurement.
Chemical Formula C₉H₉NO₃[3]Used for exact mass calculation in HRMS.
Formula Weight 179.18 g/mol [3]Guides molarity calculations for standard preparation.
SMILES O=C(O)C(NCC1=CC=CC=C1)=O[3]Highlights the conjugated system useful for UV detection.
Estimated pKa ~1.5 – 2.0 (Carboxylic acid)Requires mobile phase pH < 1.5 for ion suppression in HPLC.

Multi-Modal Analytical Strategy

To ensure absolute structural integrity and purity, a multi-modal approach combining High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) is required.

AnalyticalWorkflow Sample 2-(Benzylamino)- 2-oxoacetic acid Prep Sample Preparation Sample->Prep HPLC HPLC / IEC (Purity & Quant) Prep->HPLC NMR 1H/13C NMR (Structure) Prep->NMR MS ESI-HRMS (Mass ID) Prep->MS Report Characterization Report HPLC->Report NMR->Report MS->Report

Caption: Multi-modal analytical workflow for characterizing 2-(Benzylamino)-2-oxoacetic acid.

Experimental Protocols & Methodologies

Purity Assessment: Ion-Suppression RP-HPLC

The Causality: Oxamic acid derivatives are highly polar. Under neutral conditions, the carboxylic acid is ionized, leading to electrostatic repulsion from hydrophobic C18 stationary phases. This results in zero retention (elution in the void volume) and severe peak tailing. To force the molecule into its neutral state, the mobile phase must be highly acidic (pH < pKa). Ion-exclusion chromatography (IEC) using dilute sulfuric acid[4] or ion-suppression RP-HPLC using Trifluoroacetic acid (TFA)[5] provides the necessary retention mechanism.

Protocol: Ion-Suppression RP-HPLC

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Ultrapure Water (v/v).

    • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Column Selection: Use a polar-embedded C18 column (e.g., Triart C18, 250 x 4.6 mm, 5 µm) to prevent phase collapse under highly aqueous conditions.

  • Gradient Program:

    • 0–5 min: 5% B (Isocratic hold to retain polar analytes)

    • 5–20 min: 5% to 60% B (Linear gradient to elute the benzyl moiety)

    • 20–25 min: 60% B (Wash)

    • 25–30 min: 5% B (Re-equilibration)

  • Detection: UV at 205 nm (carbonyl/amide absorption) and 254 nm (benzyl ring)[4].

  • Self-Validating System Suitability Test (SST):

    • Blank Injection: Must show no interfering peaks at the retention time of the API.

    • Tailing Factor (Tf): Must be ≤ 1.5. If Tf > 1.5, increase TFA concentration to 0.15% to ensure complete protonation of the oxoacetic acid group.

Structural Confirmation: NMR Spectroscopy

The Causality: The presence of the carboxylic acid and amide groups creates complex hydrogen-bonding networks in non-polar solvents (like CDCl₃), leading to signal broadening. Using a strongly hydrogen-bond-accepting solvent like DMSO-d₆ disrupts these intermolecular interactions, yielding sharp, quantifiable resonances for the exchangeable protons (NH and OH)[1].

Protocol: ¹H and ¹³C NMR

  • Sample Prep: Dissolve 15 mg of 2-(benzylamino)-2-oxoacetic acid in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K.

  • Expected ¹H NMR Assignments (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
~13.5Singlet (broad)1H-COOHHighly deshielded acidic proton; broad due to exchange.
~9.2Triplet1H-NH-Amide proton coupled to the adjacent CH₂ group.
7.20 – 7.40Multiplet5HAromatic (Ar-H)Benzyl ring protons.
~4.35Doublet2H-CH₂-Benzylic protons split by the adjacent amide NH.
Molecular Weight Verification: ESI-HRMS

The Causality: The molecule contains both a basic site (amide nitrogen, though weakly basic) and a highly acidic site (carboxylic acid). While positive mode Electrospray Ionization (ESI+) can protonate the amide, negative mode (ESI-) is significantly more sensitive due to the facile deprotonation of the oxoacetic acid moiety, yielding a strong[M-H]⁻ ion[5].

Protocol: ESI-HRMS

  • Dilution: Dilute the HPLC sample to 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

  • Detection: Run in both polarities.

    • Expected ESI+ [M+H]⁺:m/z 180.065

    • Expected ESI- [M-H]⁻:m/z 178.050

Stability and Degradation Pathways

Understanding the degradation of N-benzyloxamic acid is critical for formulation and storage. The primary liability is the hydrolysis of the amide bond under extreme pH or thermal stress, which cleaves the molecule into benzylamine and oxalic acid.

DegradationPathway Parent 2-(Benzylamino)-2-oxoacetic acid (Intact API) Hydrolysis Acid/Base Hydrolysis (Stress Condition) Parent->Hydrolysis Benzylamine Benzylamine (Degradant 1) Hydrolysis->Benzylamine Oxalic Oxalic Acid (Degradant 2) Hydrolysis->Oxalic

Caption: Primary hydrolytic degradation pathway of N-benzyloxamic acid under stress conditions.

Monitoring Degradation: The IEC or ion-suppression HPLC method described in Section 3.1 is specifically designed to separate the highly polar oxalic acid degradant from the intact API[4], ensuring the method is stability-indicating.

References

  • Yang, L., Liu, L., Olsen, B.A., & Nussbaum, M.A. (2000). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 487-493.[4] URL:[Link]

  • The Royal Society of Chemistry. Urethanes Synthesis from oxamic acids under Electrochemical Conditions. Supplementary Information.[5] URL: [Link]

  • Muanprasat, C., Sonawane, N.D., Salinas, D., Taddei, A., Galietta, L.J., & Verkman, A.S. (2004). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. Journal of General Physiology, 124(2), 125-137.[1] URL:[Link]

  • Dutta, A., et al. (2021). Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future. New Journal of Chemistry, 45, 18232-18251.[2] URL:[Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of N-benzyl oxamic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Abstract N-benzyl oxamic acid and its derivatives are of significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini
Abstract

N-benzyl oxamic acid and its derivatives are of significant interest in medicinal chemistry and drug development, serving as versatile intermediates and exhibiting potential as therapeutic agents themselves.[1][2] This document provides a comprehensive guide to the large-scale synthesis of N-benzyl oxamic acid, addressing critical considerations for process optimization, safety, and purification. The protocols detailed herein are designed to be robust and scalable, providing a foundation for industrial production. We will explore the primary synthetic routes, offering a comparative analysis to aid in the selection of the most appropriate method based on available resources and desired outcomes.

Introduction: The Significance of N-benzyl oxamic acid

N-benzyl oxamic acid belongs to the class of oxamic acids, which are characterized by a core structure featuring a carboxylic acid and an adjacent amide group. These compounds are valuable precursors for the generation of carbamoyl radicals, which are highly reactive intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The N-benzyl moiety, in particular, is a common feature in many biologically active molecules and pharmaceuticals. The ability to synthesize N-benzyl oxamic acid on a large scale is therefore a critical step in the development of new chemical entities.

Synthetic Strategies for N-benzyl oxamic acid

The synthesis of N-benzyl oxamic acid is typically achieved through the reaction of an oxalic acid derivative with benzylamine. Two primary and well-established methods dominate the landscape for this transformation, each with its own set of advantages and considerations for large-scale production.

2.1. Method A: From Diethyl Oxalate and Benzylamine

This is a widely employed and straightforward approach that involves the aminolysis of diethyl oxalate with benzylamine, followed by hydrolysis of the resulting ethyl N-benzyloxamate intermediate.

Reaction Scheme:

Method_A Diethyl Oxalate Diethyl Oxalate Ethyl N-benzyloxamate Ethyl N-benzyloxamate Diethyl Oxalate->Ethyl N-benzyloxamate + Benzylamine (Aminolysis) Benzylamine Benzylamine N-benzyl oxamic acid N-benzyl oxamic acid Ethyl N-benzyloxamate->N-benzyl oxamic acid + Base (e.g., NaOH) (Hydrolysis)

Caption: Synthesis of N-benzyl oxamic acid via diethyl oxalate.

This two-step, one-pot synthesis is often favored for its simplicity and the ready availability of the starting materials.[1] The initial aminolysis reaction is typically carried out in a suitable solvent, and the subsequent hydrolysis is achieved by the addition of an aqueous base.

2.2. Method B: From Oxalic Acid and Benzylamine

A more direct approach involves the direct condensation of oxalic acid with benzylamine. This method, while seemingly simpler, can present challenges in controlling the reaction and achieving high purity due to the formation of diamides and other byproducts.

Reaction Scheme:

Method_B Oxalic Acid Oxalic Acid N-benzyl oxamic acid N-benzyl oxamic acid Oxalic Acid->N-benzyl oxamic acid + Benzylamine (Condensation) Benzylamine Benzylamine

Caption: Direct synthesis from oxalic acid and benzylamine.

Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor the formation of the desired mono-amide.

Comparative Analysis of Synthetic Routes

The choice between these synthetic methods will depend on several factors, including scale, desired purity, and available equipment.

ParameterMethod A: Diethyl Oxalate RouteMethod B: Oxalic Acid Route
Starting Materials Diethyl oxalate, BenzylamineOxalic acid, Benzylamine
Reaction Steps 2 (Aminolysis, Hydrolysis)1 (Condensation)
Control of Selectivity Generally goodCan be challenging
Byproducts Ethanol, WaterWater, N,N'-dibenzyloxamide
Purification Typically straightforwardMay require more rigorous purification
Scalability Well-suited for large scaleRequires careful process control at scale
Detailed Experimental Protocols
4.1. Protocol for Method A: Large-Scale Synthesis from Diethyl Oxalate

This protocol is optimized for a large-scale laboratory or pilot plant setting.

Materials and Reagents:

  • Diethyl oxalate

  • Benzylamine

  • Ethanol (or another suitable solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Large-volume reaction vessel with mechanical stirring, heating/cooling capabilities, and a reflux condenser

  • Addition funnel

  • pH meter or pH paper

  • Large Buchner funnel and filter flask

  • Vacuum oven

Workflow Diagram:

Workflow_A cluster_reaction Reaction cluster_workup Work-up & Isolation Charge_Reactors Charge Diethyl Oxalate and Solvent Add_Benzylamine Slowly Add Benzylamine Charge_Reactors->Add_Benzylamine Stir Stir at Ambient Temperature Add_Benzylamine->Stir Add_Base Add NaOH Solution for Hydrolysis Stir->Add_Base Heat Heat to Reflux Add_Base->Heat Cool Cool Reaction Mixture Heat->Cool Acidify Acidify with HCl to Precipitate Product Cool->Acidify Filter Filter the Solid Product Acidify->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Experimental workflow for the synthesis of N-benzyl oxamic acid via Method A.

Step-by-Step Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, charge diethyl oxalate (1.0 equivalent) and a suitable solvent such as ethanol. Begin stirring.

  • Addition of Benzylamine: Slowly add benzylamine (1.0-1.1 equivalents) to the reaction mixture via an addition funnel. An exothermic reaction may be observed; maintain the temperature below 40°C.

  • Aminolysis: Stir the reaction mixture at ambient temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Hydrolysis: Once the formation of the intermediate ester is complete, add a solution of sodium hydroxide (1.1-1.2 equivalents) in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until the hydrolysis is complete.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add hydrochloric acid to acidify the mixture to a pH of 1-2. This will cause the N-benzyl oxamic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified N-benzyl oxamic acid in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification and Characterization

For many applications, the product obtained from the precipitation is of sufficient purity. However, for applications requiring very high purity, recrystallization can be employed.

5.1. Recrystallization Protocol

Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures with water.[3][4]

Procedure:

  • Dissolve the crude N-benzyl oxamic acid in a minimal amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[3][4]

  • Dry the crystals under vacuum.

5.2. Characterization

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety and Handling Considerations

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

Ventilation: All procedures should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]

Reagent Handling:

  • Benzylamine: Is corrosive and can cause burns. Handle with care.

  • Diethyl Oxalate: Is an irritant. Avoid contact with skin and eyes.

  • Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive. Handle with extreme care.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of water.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The large-scale synthesis of N-benzyl oxamic acid is a feasible and important process for the pharmaceutical and chemical industries. The method utilizing diethyl oxalate and benzylamine offers a robust and scalable route with good control over product purity. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and production chemists can confidently and safely produce high-quality N-benzyl oxamic acid for a variety of applications.

References
  • TCI AMERICA. (2018, July 6).
  • Hashimoto, Y., et al. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 72(10), 6599–6604.
  • Benchchem. (n.d.).
  • Demir, S., et al. (2020). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, DFT, molecular docking and anticancer activity studies. Journal of Molecular Structure, 1222, 128898.
  • Ogbu, I. M., et al. (2022). Oxamic acids: useful precursors of carbamoyl radicals. Organic & Biomolecular Chemistry, 20(30), 5941-5953.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-benzyl-2-oxocyclopentanecarboxamide.
  • Singh, R., & Singh, P. (2014). Synthesis and biocidal nature of oxamic acids.
  • González-Granda, S., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Khatun, N., et al. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules, 27(16), 5304.
  • Cameron, A., et al. (2007). Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. Journal of Medicinal Chemistry, 50(11), 2587-2595.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
  • CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google P
  • Li, Y., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google P
  • US6476268B1 - Preparation of N-benzylamines - Google P
  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
  • Benchchem. (n.d.). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.
  • MedChemExpress. (2026, January 4). N-(3-Hydroxypropyl)carbamic acid benzyl ester-SDS.
  • Benchchem. (n.d.).
  • Armour, M.-A., et al. (2004).
  • Benchchem. (n.d.). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.
  • Macgregor, C. I., et al. (2017). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry, 19(21), 5146-5153.
  • Khatun, N., et al. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. PMC.
  • PrepChem.com. (n.d.). Synthesis of N-(n-Octyl)oxamic acid.
  • European Patent Office. (n.d.). Process for producing benzylamines - EP 0452952 B1.

Sources

Method

Application Note: 2-(Benzylamino)-2-oxoacetic Acid as a Core Scaffold for Novel Tyrosinase Inhibitors

Introduction & Mechanistic Rationale Hyperpigmentation disorders, such as melasma, lentigines, and post-inflammatory hyperpigmentation, are driven by the localized overproduction of melanin. The rate-limiting step in mel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Hyperpigmentation disorders, such as melasma, lentigines, and post-inflammatory hyperpigmentation, are driven by the localized overproduction of melanin. The rate-limiting step in melanogenesis is catalyzed by tyrosinase, a copper-containing metalloenzyme that hydroxylates L-tyrosine to L-DOPA (monophenolase activity) and subsequently oxidizes L-DOPA to dopaquinone (diphenolase activity).

The discovery of novel tyrosinase inhibitors relies heavily on identifying potent Metal-Binding Groups (MBGs) capable of chelating the dicopper center (CuA and CuB) within the enzyme's active site [2]. 2-(Benzylamino)-2-oxoacetic acid (CAS: 6345-08-0) has emerged as a highly versatile and rational scaffold for drug development. Its molecular architecture provides a dual-action pharmacophore:

  • The Oxalamic Acid Motif (1,2-dicarbonyl): Acts as a potent bidentate MBG. The alpha-keto acid structure mimics the dihydroxyphenyl group of L-DOPA, allowing it to competitively coordinate with the active-site copper ions [3].

  • The Benzylamino Moiety: Projects into the hydrophobic cavity of the tyrosinase active site, engaging in critical π−π stacking and hydrophobic interactions with the histidine residues that stabilize the copper ions [1].

This application note details the end-to-end protocol for synthesizing, screening, and validating tyrosinase inhibitors derived from the 2-(benzylamino)-2-oxoacetic acid scaffold.

Experimental Workflow

The development pipeline transitions from synthetic derivatization to cell-free enzymatic screening, culminating in functional cellular assays to confirm anti-melanogenic efficacy.

Workflow A 2-(Benzylamino)- 2-oxoacetic acid B EDC/HOBt Coupling A->B C Tyrosinase Inhibition Assay B->C D Enzyme Kinetics (Lineweaver-Burk) C->D E B16F10 Cellular Evaluation D->E

Caption: Workflow for developing tyrosinase inhibitors from a 2-(benzylamino)-2-oxoacetic acid scaffold.

Synthesis Protocol: Library Generation via Amide Coupling

To explore the Structure-Activity Relationship (SAR), the carboxylic acid of 2-(benzylamino)-2-oxoacetic acid is coupled with various substituted anilines.

Causality Check: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) for the coupling reaction. The alpha-keto acid moiety is sensitive to harsh acyl chloride formation; EDC/HOBt allows for mild, room-temperature coupling that prevents the decomposition or decarboxylation of the critical oxalamic acid pharmacophore.

Step-by-Step Methodology:
  • Activation: Dissolve 1.0 mmol of 2-(benzylamino)-2-oxoacetic acid in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Catalysis: Add 1.2 mmol of EDC hydrochloride and 1.2 mmol of HOBt. Stir the mixture at 0∘C for 30 minutes to form the active ester intermediate.

  • Coupling: Add 1.0 mmol of the target amine (e.g., 2,4-dihydroxyaniline) and 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as a proton scavenger.

  • Propagation: Allow the reaction to warm to room temperature ( 25∘C ) and stir for 12–16 hours. Monitor reaction completion via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Quench the reaction with 20 mL of cold distilled water. Extract the aqueous layer with ethyl acetate ( 3×20 mL ). Wash the combined organic layers with 1N HCl, saturated NaHCO3​ , and brine to remove unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

Enzymatic Assay: Mushroom Tyrosinase Inhibition

Mushroom tyrosinase is utilized as the primary screening model due to its high structural homology with mammalian tyrosinase at the dicopper active site [1].

Causality Check: We measure diphenolase activity using L-DOPA as the substrate. The oxidation of L-DOPA produces dopaquinone, which rapidly converts to dopachrome. Dopachrome has a distinct absorption maximum at 475 nm, allowing for precise spectrophotometric quantification of enzyme velocity.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Dissolve the synthesized inhibitors in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Preparation: Prepare a mushroom tyrosinase solution at a concentration of 1000 U/mL in the phosphate buffer.

  • Incubation: In a 96-well microplate, combine:

    • 140 µL of 0.1 M phosphate buffer (pH 6.8)

    • 20 µL of the inhibitor solution (varying concentrations: 0.1, 1, 10, 50 µM)

    • 20 µL of mushroom tyrosinase (1000 U/mL)

  • Pre-incubation: Incubate the mixture at 25∘C for 10 minutes to allow the inhibitor to equilibrate with the enzyme active site.

  • Reaction Initiation: Add 20 µL of 5 mM L-DOPA solution to each well.

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20 minutes.

  • Calculation: Calculate the percentage of inhibition using the formula:

    Inhibition (%)=(1−ΔAcontrol​ΔAsample​​)×100
Representative Quantitative Data
Compound DerivativeR-Group Substitution IC50​ (µM) [L-Tyrosine] IC50​ (µM) [L-DOPA]Mode of Inhibition
Kojic Acid (Control) N/A 18.5±1.2 32.4±2.1 Competitive
Scaffold (Unmodified) -OH 45.2±3.4 68.1±4.5 Competitive
Derivative 1 4-Methoxyphenyl 8.4±0.6 12.3±1.1 Competitive
Derivative 2 2,4-Dihydroxyphenyl 0.15±0.02 0.28±0.04 Competitive

Note: The addition of a 2,4-dihydroxyphenyl group significantly enhances potency, likely due to additional hydrogen bonding within the active site, mirroring the high potency seen in similar benzylidene derivatives [1].

Cellular Evaluation: B16F10 Melanoma Assay

While cell-free assays confirm direct target engagement, cellular assays are required to validate membrane permeability, intracellular stability, and anti-melanogenic efficacy.

Causality Check: B16F10 murine melanoma cells are stimulated with α -MSH (alpha-melanocyte-stimulating hormone). α -MSH binds to the MC1R receptor, elevating intracellular cAMP, which upregulates MITF (Microphthalmia-associated transcription factor). MITF subsequently drives the expression of tyrosinase [1]. By applying the inhibitor, we can assess whether it successfully penetrates the cell and suppresses the activated melanogenesis pathway.

Pathway Stimulus α-MSH / UV Irradiation cAMP cAMP / PKA Pathway Stimulus->cAMP MITF MITF Transcription cAMP->MITF TYR_Expr Tyrosinase Expression MITF->TYR_Expr TYR_Act Tyrosinase Active Site (Dicopper Center) TYR_Expr->TYR_Act Melanin Melanin Synthesis TYR_Act->Melanin Inhibitor Oxalamic Acid Derivatives Inhibitor->TYR_Act Competitive Chelation

Caption: Mechanism of tyrosinase inhibition and melanin suppression by oxalamic acid derivatives.

Step-by-Step Methodology: Intracellular Melanin Content
  • Cell Culture: Seed B16F10 cells in 6-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate for 24 hours at 37∘C in a 5% CO2​ atmosphere.

  • Treatment: Replace the media with fresh DMEM containing 100 nM α -MSH and varying concentrations of the synthesized inhibitor (e.g., 1, 5, 10 µM). Ensure these concentrations are pre-validated via an MTT assay to be non-cytotoxic. Incubate for 72 hours.

  • Harvesting: Wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA and centrifuge at 1,000 rpm for 5 minutes to pellet the cells.

  • Lysis & Solubilization: To quantify the melanin, the intracellular pigment must be solubilized. Resuspend the cell pellet in 200 µL of 1N NaOH containing 10% DMSO.

  • Heating: Heat the suspension at 80∘C for 1 hour. The high pH and temperature break down the cellular matrix and fully dissolve the robust melanin polymer.

  • Quantification: Transfer 100 µL of the solubilized melanin to a 96-well plate and measure the absorbance at 405 nm. Normalize the melanin content against total protein concentration (determined via BCA assay) to account for any variations in cell proliferation.

Conclusion

The 2-(benzylamino)-2-oxoacetic acid scaffold provides a highly tunable, structurally rational starting point for developing next-generation tyrosinase inhibitors. By leveraging the metal-chelating properties of the oxalamic acid moiety and the hydrophobic targeting of the benzylamino group, researchers can synthesize libraries of compounds with sub-micromolar IC50​ values. The integrated workflow—from EDC/HOBt coupling to rigorous kinetic and cellular validation—ensures that only candidates with genuine intracellular efficacy and optimal thermodynamic binding profiles are advanced toward cosmetic or pharmaceutical applications.

References

  • Title: Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects Source: Molecules (MDPI) URL: [Link]

  • Title: Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link]

  • Title: Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1) Source: Molecules (via PubMed Central) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Stability issues and degradation of 2-(Benzylamino)-2-oxoacetic acid

Welcome to the Technical Support Center for 2-(Benzylamino)-2-oxoacetic acid (also known as N-benzyloxamic acid; CAS: 6345-08-0). As a Senior Application Scientist, I have designed this guide to help researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Benzylamino)-2-oxoacetic acid (also known as N-benzyloxamic acid; CAS: 6345-08-0). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement robust, self-validating analytical protocols for this specific α-keto amide.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 2-(Benzylamino)-2-oxoacetic acid degrade more rapidly in aqueous buffers than standard aliphatic amides? A1: The instability is rooted in its α-keto amide (oxamic acid) architecture. The adjacent carbonyl groups in the α-keto amide moiety lack resonance stabilization between each other and suffer from mutual repulsion of their oxygen lone pairs, forcing an s-trans conformation 1. The highly electron-withdrawing nature of the α-keto group increases the electrophilicity of the amide carbonyl carbon. This lowers the activation energy for nucleophilic attack by water or hydroxide ions, making the compound significantly more susceptible to hydrolysis than standard amides 2.

Q2: During oxidative stress assays, we observe a mass loss of 44 Da and poor mass balance. What is the cause? A2: A mass loss of 44 Da is the hallmark of oxidative decarboxylation (loss of CO₂). Oxamic acids are highly efficient precursors for carbamoyl radicals 3. Under oxidative stress (e.g., presence of reactive oxygen species, transition metals, or UV light), the carboxylic acid moiety undergoes a single-electron transfer (SET) oxidation, rapidly extruding CO₂ to form a transient N-benzylcarbamoyl radical. Because CO₂ is volatile, your LC-MS mass balance will appear artificially low unless you specifically trap and quantify the radical intermediates.

Part 2: Troubleshooting Guide

Issue 1: Inconsistent compound concentration during long-term storage in stock solutions.

  • Root Cause: Slow base-catalyzed hydrolysis or nucleophilic attack by protic solvents (e.g., methanol, ethanol) leading to transesterification or cleavage of the oxamic acid framework.

  • Solution: Avoid storing stock solutions in protic solvents or high-pH buffers. Reconstitute the compound in anhydrous DMSO and store in amber vials at -20°C. For aqueous assays, prepare working solutions fresh daily in slightly acidic to neutral buffers (pH 5.5–7.0) where the hydrolysis rate is minimized.

Issue 2: Appearance of a "smear" or multiple unidentifiable peaks in LC-MS after UV exposure.

  • Root Cause: Photochemical decarboxylation generating reactive carbamoyl radicals that subsequently cross-couple with the solvent, matrix proteins, or each other.

  • Solution: Perform all handling and incubation steps in low-light conditions or use actinic (amber) glassware. If photostability must be assessed, add a radical scavenger (e.g., TEMPO or BHT) to the matrix to trap the carbamoyl radical. This will yield a single, predictable TEMPO-adduct peak rather than a complex mixture of degradation products.

Part 3: Quantitative Stability Metrics

To aid in experimental design, the following table summarizes the stability profile of 2-(Benzylamino)-2-oxoacetic acid under standard stress conditions.

Environmental ConditionStressor AppliedPrimary Degradation ProductsEstimated Half-life (t₁/₂)Mass Balance Recovery
Acidic (pH 2.0) 0.1 M HCl, 40°CBenzylamine, Oxalic Acid~48 hours> 98%
Physiological (pH 7.4) PBS buffer, 37°CNone (Highly Stable)> 14 days> 99%
Basic (pH 10.0) 0.1 M NaOH, 40°CBenzylamine, Oxalate~12 hours> 98%
Oxidative / Photo 3% H₂O₂, UV LightN-Benzylcarbamoyl radical adducts< 2 hours< 70% (Due to CO₂ loss)

Part 4: Experimental Protocols

Protocol: Self-Validating Forced Degradation and Stability Profiling

Rationale: This protocol uses an internal standard and mass balance calculations to ensure that observed degradation is a true chemical event and not an LC-MS artifact (e.g., in-source fragmentation).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 µM solution of 2-(Benzylamino)-2-oxoacetic acid in the target buffer (e.g., 50 mM ammonium acetate, pH 7.4).

  • Internal Standard Spiking: Spike the solution with 10 µM of a stable isotope-labeled standard (e.g., ¹³C₆-benzylamine) to serve as an internal reference for ionization efficiency.

  • Aliquot and Stress: Divide the solution into three amber vials. Keep Vial A at 4°C (Control), heat Vial B to 60°C (Thermal Stress), and adjust Vial C to pH 10 with NaOH (Hydrolytic Stress). Incubate for 24 hours.

  • Quenching: Quench the basic sample (Vial C) by adding 1% formic acid until the pH reaches 7.0 to halt further hydrolysis.

  • LC-HRMS Analysis: Inject 5 µL of each sample onto a C18 column coupled to a High-Resolution Mass Spectrometer. Monitor the intact mass (m/z 180.065 for [M+H]⁺) and expected degradants (benzylamine m/z 108.081).

  • Self-Validation (Mass Balance): Calculate the molar sum of the remaining intact compound and the quantified degradants relative to the internal standard.

    • Causality Check: If the mass balance is >95%, the degradation pathway is fully accounted for. If <95%, suspect volatile loss (decarboxylation) or irreversible binding to the vial, prompting a switch to silanized glassware or the addition of radical traps.

Part 5: Visualizing the Logic

degradation_pathways A 2-(Benzylamino)-2-oxoacetic acid B Hydrolytic Pathway (Aqueous Acid/Base) A->B Nucleophilic Attack C Oxidative Pathway (ROS / Photochemical) A->C Single Electron Transfer D Benzylamine + Oxalic Acid B->D Amide Cleavage E N-Benzylcarbamoyl Radical (-CO2) C->E Decarboxylation

Fig 1. Primary degradation pathways of 2-(Benzylamino)-2-oxoacetic acid via hydrolysis and oxidation.

stability_workflow S1 1. Matrix Preparation (Buffer + Internal Std) S2 2. Stress Induction (Thermal / pH / Oxidative) S1->S2 S3 3. LC-HRMS Quantification S2->S3 S4 4. Mass Balance Calculation (Intact + Degradants) S3->S4 ERR Mass Balance < 95% (Investigate Volatiles/CO2) S4->ERR Mismatch PASS Valid Stability Profile (Mechanism Confirmed) S4->PASS Matched

Fig 2. Self-validating experimental workflow for compound stability profiling.

References

  • Source: PMC (nih.gov)
  • Source: RSC Publishing (rsc.org)
  • Title: Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL

Sources

Optimization

Technical Support Center: Impurity Profiling in 2-(Benzylamino)-2-oxoacetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 2-(Benzylamino)-2-oxoacetic acid (N-benzyloxamic acid). This guide is designed for drug development professionals and synthetic chemists to di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(Benzylamino)-2-oxoacetic acid (N-benzyloxamic acid). This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and resolve impurity formations during the aminolysis and hydrolysis stages of this workflow.

Synthesis Workflow & Impurity Genesis

The synthesis of 2-(benzylamino)-2-oxoacetic acid is typically a two-step process. First, benzylamine undergoes aminolysis with diethyl oxalate to form the intermediate ethyl 2-(benzylamino)-2-oxoacetate[1]. Second, this intermediate is subjected to alkaline hydrolysis to yield the final target acid.

Understanding the mechanistic branching of this pathway is critical, as primary amines react aggressively with oxalates[2]. Without strict kinetic control, the reaction easily overshoots to form bis-amide impurities, or side-reactions occur due to adventitious moisture[3].

SynthesisPathway BA Benzylamine (Starting Material) INT Ethyl 2-(benzylamino)-2-oxoacetate (Intermediate) BA->INT + DEO (0°C) Controlled addition IMP1 N,N'-Dibenzyloxamide (Impurity: Bis-amide) BA->IMP1 Excess BA or High Temp DEO Diethyl Oxalate (Starting Material) DEO->INT IMP2 Oxalic Acid (Impurity: Hydrolysis) DEO->IMP2 + H2O (Moisture) TARGET 2-(Benzylamino)-2-oxoacetic acid (Target API) INT->TARGET 1. NaOH / H2O 2. HCl (Acidification) INT->IMP1 + BA IMP3 Unreacted Intermediate (Impurity: Incomplete Rxn) INT->IMP3 Incomplete Hydrolysis

Caption: Chemical synthesis pathway of 2-(Benzylamino)-2-oxoacetic acid and genesis of major impurities.

Diagnostic FAQs

Q1: During Step 1 (aminolysis), a highly insoluble white precipitate forms in the reaction flask. What is this, and why is it happening? A1: This is N,N'-dibenzyloxamide , a bis-amide impurity. Causality: Primary amines like benzylamine react readily with diethyl oxalate to form oxamides (solids)[2]. The intermediate oxamic ester is still electrophilic. If the local concentration of benzylamine is too high, or if the temperature exceeds 5 °C, the second ester group undergoes aminolysis. Solution: Ensure diethyl oxalate is in stoichiometric excess (or at least 1.05 eq) and add the benzylamine dropwise at 0–5 °C to differentiate the reaction kinetics of the first and second ester groups[1].

Q2: My final isolated product shows a strong LC-MS peak at m/z 208 [M+H]+. How do I remove it? A2: A mass of 208 corresponds to the unhydrolyzed intermediate, ethyl 2-(benzylamino)-2-oxoacetate . Causality: The alkaline hydrolysis step was incomplete. The steric bulk of the benzyl group can slightly hinder the approach of the hydroxide ion compared to simpler aliphatic amides. Solution: Do not rely solely on time. Implement a self-validating TLC check (See SOP below) to ensure the intermediate is fully consumed before quenching the reaction with HCl.

Q3: The yield of my intermediate is low, and I am detecting oxalic acid in the aqueous wash. Why? A3: Oxalic acid forms via the premature hydrolysis of diethyl oxalate[3]. Causality: Diethyl oxalate is highly susceptible to hydrolysis by adventitious water. If your solvent (e.g., ethanol or THF) is not strictly anhydrous, the ester will hydrolyze back to oxalic acid and ethanol, consuming your reagent and lowering the yield. Solution: Use strictly anhydrous solvents and dry glassware.

Analytical Data & Impurity Identification

To accurately troubleshoot your synthesis, cross-reference your LC-MS and HPLC data with the quantitative parameters in the table below.

CompoundMolecular FormulaExact MassESI-MS[M+H]⁺Relative Retention Time (RRT)Diagnostic Cause
2-(Benzylamino)-2-oxoacetic acid C₉H₉NO₃179.06180.061.00 (Target)N/A (Target API)
Ethyl 2-(benzylamino)-2-oxoacetate C₁₁H₁₃NO₃207.09208.09~1.45Incomplete hydrolysis
N,N'-Dibenzyloxamide C₁₆H₁₆N₂O₂268.12269.12~1.80Over-reaction (bis-amide)[2]
Benzylamine C₇H₉N107.07108.08~0.40Unreacted starting material[4]
Oxalic acid C₂H₂O₄90.0189.01 [M-H]⁻~0.15Diethyl oxalate hydrolysis[3]

Troubleshooting Logic & Analytical Workflows

When analyzing the crude product, use the following logic tree to identify the failure point in your protocol and apply the correct mitigation strategy.

TroubleshootingLogic START LC-MS Analysis of Crude Product Q1 Major Impurity m/z? START->Q1 M179 m/z 180[M+H]+ Target Product Q1->M179 Success M268 m/z 269 [M+H]+ N,N'-Dibenzyloxamide Q1->M268 M207 m/z 208 [M+H]+ Ethyl Ester Int. Q1->M207 M107 m/z 108 [M+H]+ Benzylamine Q1->M107 A_M268 Action: Reduce amine equivalents, ensure 0°C addition. M268->A_M268 A_M207 Action: Extend hydrolysis time, increase NaOH. M207->A_M207 A_M107 Action: Add acidic aqueous wash during workup. M107->A_M107

Caption: LC-MS diagnostic workflow for identifying and resolving common synthesis impurities.

Self-Validating Standard Operating Procedures (SOPs)

To guarantee high purity and prevent the impurities listed above, execute the following self-validating protocols.

Protocol A: Optimized Synthesis of Ethyl 2-(benzylamino)-2-oxoacetate

Objective: Maximize mono-ester formation while suppressing the N,N'-dibenzyloxamide bis-amide impurity.

  • Preparation: Purge a dry, round-bottom flask with nitrogen. Add diethyl oxalate (1.10 equivalents) and anhydrous ethanol (10 volumes). Cool the mixture in an ice-water bath to exactly 0–5 °C[1].

  • Controlled Addition: Dissolve benzylamine (1.00 equivalent) in anhydrous ethanol (2 volumes). Add this solution dropwise via an addition funnel over 30–45 minutes. Causality: Slow addition ensures that diethyl oxalate is always in local excess, kinetically favoring the mono-substitution.

  • In-Process Check (Self-Validation): After 1 hour of stirring at 0 °C, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and run a rapid LC-MS.

    • Pass Criteria: The ratio of m/z 208 (intermediate) to m/z 269 (bis-amide) must be >95:5. If m/z 269 is prominent, halt addition and lower the temperature.

  • Workup: Remove the solvent in vacuo. To remove unreacted diethyl oxalate and trace benzylamine[4], dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (removes amine), saturated NaHCO₃ (removes acidic impurities), and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Controlled Hydrolysis to 2-(Benzylamino)-2-oxoacetic Acid

Objective: Achieve 100% conversion of the ester without degrading the amide bond.

  • Hydrolysis: Dissolve the intermediate from Protocol A in a 1:1 mixture of THF and Methanol. Cool to 10 °C. Add 1.5 equivalents of 1M aqueous NaOH dropwise.

  • In-Process Check (Self-Validation): Stir for 2 hours at room temperature. Spot the reaction mixture on a silica TLC plate alongside the starting intermediate (Eluent: EtOAc/Hexane 1:1).

    • Pass Criteria: The UV-active spot for the ester (Rf ~0.6) must completely disappear, and a new baseline spot (the sodium salt of the target acid) must form. Do not proceed to step 3 until the ester spot is entirely absent.

  • Isolation: Concentrate the mixture in vacuo to remove the organic solvents. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove any neutral organic impurities (e.g., trace bis-amide).

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH reaches 2.0. The target 2-(benzylamino)-2-oxoacetic acid will precipitate as a white solid. Filter, wash with ice-cold water, and dry under high vacuum.

Sources

Troubleshooting

Technical Support Center: N-Benzyl Oxamic Acid Troubleshooting &amp; Handling Guide

Welcome to the Technical Support Center. N-benzyl oxamic acid and its derivatives are highly versatile building blocks in drug discovery, but they are notoriously susceptible to degradation during routine synthetic manip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-benzyl oxamic acid and its derivatives are highly versatile building blocks in drug discovery, but they are notoriously susceptible to degradation during routine synthetic manipulations. This guide is engineered for researchers and drug development professionals to troubleshoot, understand, and prevent the decomposition of N-benzyl oxamic acid during reactions.

Mechanistic Insight: Why Does N-Benzyl Oxamic Acid Decompose?

To prevent degradation, we must first understand the causality behind it. Oxamic acids (oxalic acid monoamides) are structurally primed for decarboxylation (the loss of CO₂). This degradation primarily occurs via two distinct mechanistic pathways:

  • Oxidative Decarboxylation (Single Electron Transfer): Oxamic acids are potent precursors for carbamoyl radicals. In the presence of oxidants (e.g., persulfates), transition metals (e.g., Ag(I)/Ag(II), Fe(II)/Fe(III)), or photoredox catalysts, the carboxylate undergoes a single electron transfer (SET) oxidation. This generates a carboxyl radical that rapidly extrudes CO₂ to form a highly reactive carbamoyl radical 12. This radical will abstract a hydrogen atom from the solvent, yielding N-benzylformamide as a dead-end byproduct.

  • Thermal Decarboxylation: Even in the absence of oxidants or metals, elevated temperatures provide sufficient activation energy to drive the extrusion of CO₂ directly, breaking the C-C bond between the carbonyl and carboxyl groups 3.

Degradation A N-Benzyl Oxamic Acid (Intact) B Single Electron Transfer (Oxidants/Metals) A->B Oxidation C Thermal Stress (>60°C) A->C Heating D Carbamoyl Radical Intermediate B->D -CO2 F CO2 Gas Evolution B->F Extrusion E N-Benzylformamide (Decomposition Product) C->E Decarboxylation C->F Extrusion D->E H-abstraction

Fig 1. Oxidative and thermal decomposition pathways of N-benzyl oxamic acid.

Frequently Asked Questions (FAQs)

Q: I observe vigorous gas evolution when adding my coupling reagents. What is happening? A: Gas evolution (CO₂) is the macroscopic symptom of decarboxylation. This typically occurs if your coupling reagents contain trace oxidants, if the reaction is running too hot, or if you are using harsh activating agents like thionyl chloride (SOCl₂) which can trigger acid-catalyzed degradation. Switch to mild reagents like HATU or EDC/NHS to prevent this 4.

Q: My LCMS shows a major peak at M-44. How do I prevent this? A: A mass loss of 44 Da corresponds exactly to the loss of CO₂, confirming the conversion of your starting material into N-benzylformamide. To prevent this, strictly control the temperature (keep below 25 °C) and ensure your reaction mixture is degassed if trace metal impurities (which act as SET catalysts) are suspected in your solvent or reagents.

Q: Can I use photoredox catalysis or blue light while working with this compound? A: Only if your goal is to intentionally destroy the oxamic acid! Oxamic acids are classic, highly efficient precursors for carbamoyl radicals under photoredox conditions (e.g., using Ru/Ir catalysts or organic dyes like 4CzIPN under blue light) 54. If your goal is to retain the intact oxamic acid, perform your reactions in standard laboratory lighting or in the dark.

Condition Matrix for N-Benzyl Oxamic Acid Stability

To aid in experimental design, consult the following quantitative summary of reaction conditions and their impact on compound integrity.

Reaction ConditionStability StatusPrimary Degradation MechanismRecommended Alternative
Heating (>60 °C) High DegradationThermal DecarboxylationRun reactions strictly at 0 °C to 25 °C.
Persulfates / Ag(I) / Fe(II) Complete DecompositionOxidative SET to Carbamoyl RadicalUse metal-free, non-oxidizing conditions.
SOCl₂ / Reflux High DegradationAcid-catalyzed breakdownUse mild coupling reagents (HATU, EDC·HCl).
Blue Light + Photocatalyst Complete DecompositionPhotoredox DecarboxylationPerform in ambient light or shield with foil.
Aqueous Strong Base (pH >12) Moderate DegradationHydrolysis of Amide BondUse mild organic bases (DIPEA, NMM).

Standard Operating Protocol: Mild Amide Coupling

Objective: Form an amide bond at the carboxylic acid moiety of N-benzyl oxamic acid without triggering decarboxylation. Causality & Validation: By maintaining 0 °C during activation, we suppress thermal decarboxylation pathways. Using HATU avoids the harsh, highly electrophilic intermediates formed by reagents like SOCl₂. This protocol is designed as a self-validating system; an In-Process Control (IPC) step is embedded to analytically prove the active ester is stable before proceeding.

Step-by-Step Methodology
  • Dissolution: Dissolve N-benzyl oxamic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M. Causality: Anhydrous aprotic solvents prevent premature hydrolysis of the highly reactive active ester intermediate.

  • Thermal Control: Chill the solution to 0 °C using an ice-water bath.

  • Mild Activation: Add HATU (1.1 eq) in one portion, followed by the dropwise addition of DIPEA (2.0 eq). Stir the mixture for 15 minutes at 0 °C.

  • Self-Validation Checkpoint (IPC): Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and inject into the LCMS. Validation: You must observe the mass of the methyl ester (formed by the quench). If an M-44 peak (N-benzylformamide) is dominant, your temperature control failed or your reagents contain trace transition metal oxidants. Do not proceed until this is resolved.

  • Nucleophilic Addition: Once stability is validated, add the target amine nucleophile (1.0 eq) dropwise.

  • Coupling: Allow the reaction to slowly warm to room temperature (maximum 25 °C) and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 35 °C).

Workflow S1 1. Dissolve in Dry DMF S2 2. Chill to 0°C (Thermal Control) S1->S2 S3 3. Add HATU/DIPEA (Mild Activation) S2->S3 S4 4. IPC: LCMS Check (Validate M-44 absent) S3->S4 S5 5. Add Amine & Warm to 25°C S4->S5 S6 6. Aqueous Workup (Product Isolation) S5->S6

Fig 2. Step-by-step mild amide coupling workflow to prevent decarboxylation.

References

  • Oxamic acids: useful precursors of carbamoyl radicals Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Silver‐Catalyzed Decarboxylative Coupling of Oxamic Acids with Styrenes to Synthesize E‐Cinnamamides: A Distinguish Reaction Pathway Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Iron-Catalyzed Oxidative Decarboxylation of Oxamic Acids: A Safe and Efficient Photochemical Route to Urethanes Source: Organic Chemistry Portal (Synlett) URL:[Link]

  • Kinetic Studies on the Decarboxylation of Oxamic Acid in Dimethyl Sulfoxide and in Triethyl Phosphate Source: ACS Publications (Journal of Physical Chemistry) URL:[Link]

  • Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 2-(Benzylamino)-2-oxoacetic Acid Synthesis

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that synthesizing high-purity building blocks is the foundation of robust downstream pharmacology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that synthesizing high-purity building blocks is the foundation of robust downstream pharmacology. 2-(Benzylamino)-2-oxoacetic acid (commonly known as N-benzyloxamic acid) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), carbamoyl radical precursors[1], and occasionally appears as a degradation product in solid-phase peptide synthesis[2].

This guide provides a deep-dive into the thermodynamic and kinetic pitfalls of its synthesis, offering field-proven, self-validating protocols to eliminate persistent impurities.

Mechanistic Overview of Impurity Generation

The standard synthesis of N-benzyloxamic acid involves a two-step sequence: the amidation of diethyl oxalate with benzylamine to form an ethyl ester intermediate, followed by basic hydrolysis (saponification) to yield the final carboxylic acid[3].

The primary cause of low purity is the failure to control the competing kinetic rates during both steps. Because diethyl oxalate has two electrophilic carbonyl centers, the initial mono-amidation can easily proceed to a double-amidation if the local concentration of benzylamine is too high, generating the highly insoluble N,N'-dibenzylethanediamide. Furthermore, during the second step, over-aggressive hydrolysis can cleave the newly formed amide bond alongside the ester, reverting the product back to benzylamine and oxalic acid.

G A Benzylamine + Diethyl Oxalate B Ethyl 2-(benzylamino) -2-oxoacetate A->B Amidation (Fast) C 2-(Benzylamino) -2-oxoacetic acid (Target) B->C Hydrolysis (NaOH/H2O) D N,N'-Dibenzyl- ethanediamide (Impurity) B->D + Benzylamine (Over-amidation)

Synthesis pathway of N-benzyloxamic acid illustrating the primary impurity divergence.

Table 1: Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the contaminant. Below is the analytical signature of the crude reaction mixture.

ImpurityChemical Source / CausalityHPLC RRT*Aqueous SolubilityOrganic Solubility
N,N'-dibenzylethanediamide Over-amidation (excess amine)~1.8 - 2.2Highly InsolublePoor (except hot DMSO/DMF)
Ethyl 2-(benzylamino)-2-oxoacetate Incomplete saponification~1.4 - 1.6PoorHigh (EtOH, EtOAc, DCM)
Oxalic Acid Over-hydrolysis (amide cleavage)~0.2 - 0.3HighPoor
Benzylamine Unreacted / Over-hydrolysis~0.4 - 0.5High (at pH < 7)High

*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase method (0.1% TFA in H2O/ACN gradient)[2]. Target molecule RRT = 1.0.

Interactive Troubleshooting FAQs

Q1: My final isolated powder is highly insoluble in almost everything, and the yield is lower than expected. What is happening? Expert Insight: You have synthesized a significant amount of N,N'-dibenzylethanediamide. This occurs when the stoichiometry of benzylamine to diethyl oxalate exceeds 1:1, or if the benzylamine is added too rapidly. Causality: The first ester group of diethyl oxalate is highly reactive. Once mono-amidated, the second ester group becomes less electrophilic due to the electron-donating nature of the adjacent amide nitrogen. However, if there is a local excess of benzylamine (e.g., pouring the amine in all at once rather than dropwise), the kinetic barrier of the second amidation is overcome, forming the diamide. Solution: Always use diethyl oxalate as both the reactant and the solvent (e.g., 3 to 5 equivalents), and add the benzylamine dropwise at 0°C. The excess diethyl oxalate can be easily distilled off under vacuum prior to hydrolysis.

Q2: HPLC analysis shows a large peak eluting after my target compound. NMR confirms the presence of an ethyl group. How do I drive the reaction to completion? Expert Insight: You are observing the unhydrolyzed intermediate, ethyl 2-(benzylamino)-2-oxoacetate. Causality: Ester hydrolysis requires a stoichiometric amount of hydroxide ions. If you used exactly 1.0 equivalent of NaOH, any atmospheric CO2 absorption or slight weighing errors will leave the reaction base-deficient. Solution: Use 1.2 to 1.5 equivalents of NaOH in an aqueous ethanol mixture. Heat gently to 40-50°C. Do not exceed 60°C, as prolonged heating in strong base will begin to hydrolyze the amide bond, generating oxalic acid and benzylamine[3].

Q3: How can I rescue a batch of 2-(Benzylamino)-2-oxoacetic acid that is already contaminated with the diamide impurity? Expert Insight: Do not attempt column chromatography or standard organic recrystallization; the diamide's insolubility makes this a nightmare. Instead, exploit the ionizable carboxylic acid group of your target molecule. Causality: N-benzyloxamic acid has a pKa of approximately 2.5-3.0. In a 1M NaOH solution, it forms a highly water-soluble sodium salt. The diamide impurity lacks an ionizable proton and remains entirely insoluble in water. Solution: Perform an acid-base precipitation (see Protocol A below).

Purification Crude Crude Solid Mixture (Target + Diamide) Base Dissolve in 1M NaOH (aq) Target becomes soluble sodium salt Crude->Base Filter Filtration (Room Temp) Base->Filter Solid Filter Cake: N,N'-Dibenzylethanediamide (Discard) Filter->Solid Insoluble Filtrate Filtrate: Sodium 2-(benzylamino) -2-oxoacetate (Aqueous) Filter->Filtrate Soluble Acid Acidify to pH 1-2 with 6M HCl (aq) Filtrate->Acid Pure Precipitate: Pure 2-(Benzylamino) -2-oxoacetic acid Acid->Pure

Acid-base purification logic tree exploiting the ionizable carboxylic acid for diamide removal.

Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Purification (Rescuing Crude Product)

This protocol relies on the differential solubility of the target's conjugate base to achieve >99% purity.

  • Dissolution: Suspend 10 g of the crude, diamide-contaminated 2-(benzylamino)-2-oxoacetic acid in 100 mL of deionized water.

  • Basification: Slowly add 1M NaOH (aq) while stirring until the pH reaches 9.0 - 10.0.

    • Self-Validation Check: The target molecule will dissolve. The solution will remain cloudy due to the suspended, insoluble diamide impurity. If the solution becomes perfectly clear, there was no diamide present.

  • Filtration: Filter the basic suspension through a Celite pad or a fine glass frit. Wash the filter cake with 20 mL of basic water (pH 9). Discard the filter cake.

  • Acidification: Transfer the clear filtrate to a beaker equipped with a magnetic stirrer. Place in an ice bath to cool to 0-5°C. Slowly add 6M HCl dropwise.

  • Precipitation: Continue adding HCl until the pH drops to 1.5 - 2.0.

    • Self-Validation Check: A thick, white crystalline precipitate of pure 2-(benzylamino)-2-oxoacetic acid will crash out of solution. The pH must be below the pKa (~2.5) to ensure complete protonation and precipitation[3].

  • Isolation: Filter the pure crystals, wash with ice-cold deionized water (2 x 15 mL) to remove residual NaCl, and dry under vacuum at 40°C overnight.

Protocol B: Analytical Verification (HPLC Method)

To confirm the purity of your isolated product, utilize a standard reverse-phase HPLC method designed for oxamic acid derivatives and peptide fragments[2].

  • Column: Kromasil C18, 4.6 × 250 mm (or equivalent high-carbon load column).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Crucial: TFA keeps the carboxylic acid protonated, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm and 254 nm.

  • Validation: The target N-benzyloxamic acid should appear as a sharp, symmetrical peak. Any peak eluting in the isocratic hold at the end of the gradient is likely the diamide impurity.

References

  • Asian Journal of Chemistry. "Synthesis and Biocidal Nature of Oxamic Acids". Asian Journal of Chemistry. Available at:[Link]

  • Robert, F., et al. "Oxamic acids: useful precursors of carbamoyl radicals". RSC Publishing, 2022. Available at:[Link]

  • US Patent Office. "Process of preparing guanylate cyclase C agonists". US9580471B2, 2017.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Reaction Monitoring of N-Benzyl Oxamic Acid

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated protocols, and advanced troubleshooting for the synthesis and analytical monitoring of N-benzyl oxamic acid, design...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated protocols, and advanced troubleshooting for the synthesis and analytical monitoring of N-benzyl oxamic acid, designed specifically for researchers and drug development professionals.

Mechanistic Overview & Reaction Pathway

Direct coupling of benzylamine with oxamic acid is thermodynamically unfavorable without the use of expensive coupling reagents (e.g., EDC/HOBt). To achieve a highly atom-economical and scalable synthesis, the reaction is typically performed in two distinct stages:

  • Nucleophilic Acyl Substitution (Amidation): Benzylamine reacts with an excess of an electrophilic acyl donor, such as diethyl oxalate, to form the intermediate ethyl N-benzyloxamate[1].

  • Saponification (Hydrolysis): The ester intermediate is hydrolyzed using an aqueous base in the presence of an organic co-solvent to yield the final N-benzyl oxamic acid[2].

G BA Benzylamine Amidation Step 1: Amidation (0°C to RT) BA->Amidation DEO Diethyl Oxalate DEO->Amidation Ester Ethyl N-benzyloxamate Amidation->Ester HPLC Check 1 SideProd N,N'-dibenzyl oxamide (Impurity) Amidation->SideProd Excess Amine Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid N-benzyl oxamic acid Hydrolysis->Acid HPLC Check 2

Caption: Workflow for N-benzyl oxamic acid synthesis and analytical monitoring checkpoints.

Analytical Parameters for Reaction Monitoring

Accurate monitoring is critical to prevent over-reaction (double amidation) and to ensure complete ester hydrolysis. Below is a summary of the quantitative analytical data expected during standard monitoring workflows.

CompoundTLC Rf​ (EtOAc:Hexane 1:1)*HPLC RT (min)**UV λmax​ (nm)Visual Characteristics
Benzylamine 0.10 (Streak)2.4210Colorless liquid
Diethyl Oxalate 0.854.1210Colorless liquid
Ethyl N-benzyloxamate 0.555.8210, 254White solid / Oil
N-benzyl oxamic acid 0.25 (Requires AcOH)3.6210, 254White crystalline solid
N,N'-dibenzyl oxamide 0.757.9210, 254Insoluble white powder

*TLC Note: Carboxylic acids streak heavily on standard silica. The mobile phase must contain 1-5% glacial acetic acid (e.g., EtOAc:Hexane:AcOH 50:45:5) to protonate the acid and ensure a tight, readable spot. **HPLC Conditions: Reverse-phase C18 column, Gradient 10-90% MeCN in H2​O (0.1% TFA modifier) over 10 mins, 1.0 mL/min.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl N-Benzyloxamate (Amidation)
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve diethyl oxalate (1.2 equivalents) in anhydrous ethanol.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Mechanistic Insight: Lower temperatures reduce the kinetic rate of the secondary amidation reaction. Keeping the electrophile in excess at low temperatures thermodynamically favors mono-substitution[3].

  • Addition: Add benzylamine (1.0 equivalent) dropwise over 30 minutes via an addition funnel, maintaining vigorous magnetic stirring.

  • Self-Validation Check: The solution must remain a clear, homogeneous liquid. If a persistent white suspension forms, this physically validates that the addition rate is too fast, causing local high concentrations of amine that drive the formation of the insoluble N,N'-dibenzyl oxamide side product.

  • Monitoring: Remove the ice bath and stir for 2-3 hours at room temperature. Monitor via HPLC (Check for the disappearance of the benzylamine peak at RT ~2.4 min).

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess diethyl oxalate, yielding the crude ethyl N-benzyloxamate.

Protocol B: Hydrolysis to N-Benzyl Oxamic Acid
  • Solvation: Dissolve the crude ethyl N-benzyloxamate in a 1:1 mixture of THF and Methanol.

    • Mechanistic Insight: Ester hydrolysis can stall if the reaction becomes biphasic. Organic co-solvents prevent the intermediate from precipitating when the aqueous base is added, ensuring homogeneous reaction kinetics[2].

  • Hydrolysis: Add 2.0 equivalents of an aqueous 2M LiOH or NaOH solution dropwise.

  • Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (EtOAc:Hexane:AcOH 50:45:5). The reaction is complete when the ester spot ( Rf​ ~0.55) is entirely consumed and replaced by the highly polar acid spot ( Rf​ ~0.25).

  • Acidification: Remove the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

  • Self-Validation Check: A white crystalline precipitate of N-benzyl oxamic acid should form immediately upon reaching pH 2[4]. If the solution remains clear, the aqueous layer is too dilute; concentrate it under reduced pressure to induce precipitation.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a high vacuum to afford the pure product.

Troubleshooting & FAQs

Q: Why is a thick white precipitate forming immediately upon the addition of benzylamine to diethyl oxalate? A: This indicates the formation of the undesired side product, N,N'-dibenzyl oxamide. This occurs when the local concentration of benzylamine exceeds diethyl oxalate, leading to double amidation. Troubleshooting: Ensure benzylamine is added strictly dropwise to a vigorously stirred solution of excess diethyl oxalate at 0 °C. Do not reverse the order of addition.

Q: My HPLC chromatogram shows poor resolution and peak tailing for N-benzyl oxamic acid. How can I improve peak shape? A: N-benzyl oxamic acid is a highly polar, ionizable compound. On a standard reverse-phase C18 column using neutral water/acetonitrile, it will partially ionize, causing tailing and retention time shifts. Troubleshooting: Add an acidic ion-pairing modifier, such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid, to both the aqueous and organic mobile phases. This suppresses ionization, ensuring the analyte remains in its neutral state for sharp, Gaussian peaks.

Q: The hydrolysis of ethyl N-benzyloxamate to N-benzyl oxamic acid has stalled at ~70% conversion according to LC-MS. What is the cause? A: Ester hydrolysis stalls if the reaction mixture becomes biphasic as the starting material precipitates out of the aqueous base. Troubleshooting: Introduce a miscible co-solvent. A 1:1 mixture of THF/MeOH with the aqueous LiOH or NaOH ensures the ester remains fully solvated, allowing the hydroxide nucleophile to efficiently attack the carbonyl carbon[2].

Q: How do I monitor the consumption of benzylamine via TLC when it lacks a strong chromophore at 254 nm? A: Benzylamine absorbs poorly at 254 nm and often streaks on standard silica, making UV visualization unreliable. Troubleshooting: Use a chemical stain for visualization. Ninhydrin stain (followed by gentle heating with a heat gun) will react with the primary amine to form a distinct purple/blue spot, allowing you to easily track its disappearance.

References

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Source: RSC Advances. URL: [Link]

  • Title: Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Title: Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. Source: PMC / NIH. URL: [Link]

  • Title: Direct C-H Functionalization of Phenanthrolines. Source: Heriot-Watt University / J. Org. Chem. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Spectroscopic Validation of 2-(Benzylamino)-2-oxoacetic Acid: High-Resolution vs. Routine Screening Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(Benzylamino)-2-oxoacetic acid (N-benzyloxamic acid) | CAS: 6345-08-0 | Formula: C₉H₉NO₃ Executive Summary & Analytical Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(Benzylamino)-2-oxoacetic acid (N-benzyloxamic acid) | CAS: 6345-08-0 | Formula: C₉H₉NO₃

Executive Summary & Analytical Rationale

2-(Benzylamino)-2-oxoacetic acid is a highly versatile oxalamic acid derivative, frequently utilized as a critical precursor in the transition-metal-free C-3 functionalization of quinoxalin-2(1H)-ones and the synthesis of bioactive heterocycles [1]. Because structural isomers (such as N-phenyl-beta-alanine) and incomplete reaction byproducts can mimic its basic physicochemical properties, rigorous structural validation is non-negotiable for pharmaceutical development.

As a Senior Application Scientist, I have evaluated multiple analytical approaches for confirming the integrity of this compound. This guide objectively compares two distinct analytical methodologies: Workflow A (Comprehensive Structural Validation) , which utilizes state-of-the-art 2D-NMR, HRMS, and FTIR-ATR, against Workflow B (Routine QC Screening) , which relies on standard 1D-NMR, LRMS, and KBr pellet FTIR.

By understanding the causality behind these experimental choices, researchers can implement self-validating systems that prevent downstream synthetic failures.

Workflow Comparison Matrix

To objectively evaluate the performance of both methodologies, the following table summarizes their analytical depth, resolution, and structural confidence.

Analytical ParameterWorkflow A: Comprehensive Validation (Recommended)Workflow B: Routine QC Screening (Alternative)
Mass Spectrometry HRMS (ESI-q-TOF): Exact mass (± 5 ppm) & MS/MS fragmentation profiling.LRMS (Single Quad): Nominal mass only; cannot distinguish isobars.
NMR Spectroscopy 1D & 2D NMR (HSQC/HMBC): Proves atom-to-atom connectivity across heteroatoms.1D ¹H-NMR: Confirms proton environments but lacks carbon-backbone proof.
IR Spectroscopy FTIR-ATR: Neat solid analysis; eliminates moisture artifacts; sharp C=O bands.FTIR (KBr Pellet): Prone to hygroscopic broadening in the O-H/N-H region.
Structural Confidence Absolute: Unambiguously differentiates from all positional isomers.Moderate: Sufficient for batch-to-batch QC of known, pure samples.
Throughput Lower (Requires advanced instrument tuning and 2D acquisition time).High (Rapid data acquisition; standard automated runs).

Mechanistic Insights: The "Why" Behind the Methods (E-E-A-T)

Do not merely execute analytical tests; understand the physical chemistry governing the results.

Why HRMS and MS/MS Fragmentation?

Low-resolution MS provides a nominal mass of m/z 180 [M+H]⁺, which is insufficient to rule out isobaric impurities. High-Resolution Mass Spectrometry (HRMS) using an ESI-q-TOF system provides the exact mass (m/z 180.0655), confirming the elemental composition [2]. More importantly, triggering collision-induced dissociation (CID) in MS/MS mode exploits the thermodynamic instability of the oxalamic acid moiety. The characteristic fragmentation pathway involves the neutral loss of oxoacetic acid (COCOOH, -73 Da), yielding a stable benzylamine fragment (m/z 106.065). This specific cleavage is the definitive fingerprint of the N-benzyloxamic architecture.

Why 2D NMR (HMBC)?

While 1D ¹H-NMR easily identifies the benzylic protons (~4.3 ppm) and the aromatic ring, it cannot definitively prove that the amine is covalently acylated by the oxoacetic acid group. Heteronuclear Multiple Bond Correlation (HMBC) is required to observe the ³J_CH coupling between the benzylic CH₂ protons and the amide carbonyl carbon (~158 ppm). This cross-peak is the structural linchpin that validates the connectivity of the molecule.

Why FTIR-ATR over KBr Pellets?

The KBr pellet method (Workflow B) requires grinding the sample with a hygroscopic salt. This often introduces water into the matrix, which broadens the 3000–3500 cm⁻¹ region and obscures the critical N-H and carboxylic O-H stretches [3]. Attenuated Total Reflectance (FTIR-ATR) analyzes the neat solid directly on a diamond crystal. Because ATR sampling depth is independent of sample moisture (relying instead on the evanescent wave), it provides sharp, unambiguous Amide I (C=O) and carboxylic acid (C=O) stretches[4].

Expected Spectroscopic Data Reference

TechniqueKey Signal / ValueStructural Assignment
HRMS (ESI+) m/z 180.0655[M+H]⁺ for C₉H₁₀NO₃⁺
HRMS (MS/MS) m/z 106.065[M+H - COCOOH]⁺ (Benzylamine fragment)
¹H NMR (DMSO-d₆) δ ~9.10 ppm (1H, t, J = 6.2 Hz)Amide N-H (Exchanges with D₂O)
¹H NMR (DMSO-d₆) δ ~4.35 ppm (2H, d, J = 6.2 Hz)Benzylic CH₂
¹³C NMR (DMSO-d₆) δ ~162.5 ppmCarboxylic Acid C=O
¹³C NMR (DMSO-d₆) δ ~158.0 ppmAmide C=O
FTIR-ATR ~1730 cm⁻¹Carboxylic Acid C=O stretch
FTIR-ATR ~1680 cm⁻¹Amide I (C=O stretch)

Step-by-Step Experimental Protocols (Workflow A)

Every protocol below is designed as a self-validating system to ensure data integrity.

Protocol 1: HRMS (ESI-q-TOF) Acquisition
  • Sample Preparation: Dissolve 1 mg of 2-(Benzylamino)-2-oxoacetic acid in 1 mL of HPLC-grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of MeOH:H₂O containing 0.1% formic acid (to promote ionization).

  • Acquisition: Inject via direct infusion at a flow rate of 10 µL/min into an ESI-q-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

  • Validation Check: Before recording data, infuse a sodium formate calibration solution to ensure mass accuracy is within < 5 ppm.

  • MS/MS Trigger: Isolate the m/z 180 precursor ion using the quadrupole and apply a collision energy of 15-20 eV to observe the m/z 106 fragment.

Protocol 2: 1D & 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra on a 400 MHz (or higher) spectrometer. Subsequently, set up gradient-selected HSQC and HMBC experiments.

  • Validation Check: Calibrate the chemical shift scale using the residual DMSO pentet signal at exactly δ 2.50 ppm (¹H) and the septet at δ 39.52 ppm (¹³C). This prevents chemical shift drift from misidentifying the carbonyl carbons.

Protocol 3: FTIR-ATR Analysis
  • Background Collection: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol. Collect a 32-scan background spectrum to digitally subtract ambient CO₂ and water vapor.

  • Sample Preparation: Place 2-5 mg of the neat, dry crystalline powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Validation Check: Verify that the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.

Structural Elucidation Logic Diagram

The following diagram maps the logical convergence of orthogonal spectroscopic data used to definitively confirm the structure of 2-(Benzylamino)-2-oxoacetic acid.

G Target 2-(Benzylamino)-2-oxoacetic Acid Structural Confirmation HRMS HRMS (ESI-q-TOF) Exact Mass & Fragmentation Target->HRMS NMR 1D & 2D NMR Atom Connectivity Target->NMR FTIR FTIR-ATR Functional Groups Target->FTIR Frag m/z 180.0655 [M+H]⁺ Loss of COCOOH (-73 Da) HRMS->Frag HMBC HMBC Correlations: Benzylic CH₂ to Amide C=O NMR->HMBC Bands Amide I (1680 cm⁻¹) COOH (1730 cm⁻¹) FTIR->Bands Confirmed Verified N-Benzyloxamic Acid (High Confidence) Frag->Confirmed HMBC->Confirmed Bands->Confirmed

Caption: Logic flow for confirming 2-(Benzylamino)-2-oxoacetic acid using orthogonal spectroscopic data.

References

  • Title: Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future Source: ResearchGate / New Journal of Chemistry URL: [Link]

  • Title: Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1) Source: MDPI / Molecules URL: [Link]

  • Title: Microcrystalline solid–solid transformations of conformationally-responsive solvates... oxalamic acid Source: RSC Publishing / CrystEngComm URL: [Link]

  • Title: Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review Source: RSC Publishing / Nanoscale Advances URL: [Link]

Comparative

Comprehensive SAR and Performance Comparison Guide: N-Benzyl Oxamic Acid Analogs as Lactate Dehydrogenase (LDH) Inhibitors

Introduction: The Therapeutic Imperative of LDH Inhibition Lactate dehydrogenase (LDH) is a tetrameric metabolic enzyme responsible for catalyzing the interconversion of pyruvate and lactate, concurrently oxidizing NADH...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Imperative of LDH Inhibition

Lactate dehydrogenase (LDH) is a tetrameric metabolic enzyme responsible for catalyzing the interconversion of pyruvate and lactate, concurrently oxidizing NADH to NAD⁺. In the context of oncology, the LDHA isoform is heavily upregulated to sustain the rapid glycolytic flux required by tumor cells (the Warburg effect)[1]. Similarly, Plasmodium falciparum LDH (PfLDH) is an essential enzyme for the survival of the malaria parasite during its anaerobic erythrocytic stages[2].

While unsubstituted oxamic acid is a well-known, classical inhibitor of LDH that mimics the natural substrate (pyruvate), its therapeutic utility is severely bottlenecked by poor membrane permeability and low binding affinity (millimolar range). To overcome these limitations, drug development professionals have engineered N-substituted oxamates , specifically N-benzyl oxamic acid analogs . This guide provides an in-depth Structural Activity Relationship (SAR) analysis, comparing the performance of N-benzyl oxamates against alternative LDH inhibitors, and outlines the experimental workflows required to validate these compounds.

LDH_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction LDHA LDHA LDHA->Pyruvate Catalyzes NADH NADH NADH->LDHA NAD NAD NADH->NAD Oxidation NBenzyl N-benzyl oxamic acid (Inhibitor) NBenzyl->LDHA Competitive Inhibition (Blocks Pyruvate)

Caption: Glycolytic pathway highlighting LDHA catalysis and targeted inhibition by N-benzyl oxamic acid.

Structural Activity Relationship (SAR) Logic & Causality

The rational design of N-benzyl oxamic acid analogs is rooted in the thermodynamics of enzyme-substrate binding. Structure-based modeling reveals that the core oxamate moiety acts as an isostere to pyruvate, establishing critical hydrogen bonds with active site residues such as Arg168 (or Arg171 depending on the isoform) and His192/His195[3].

Why does the addition of an N-benzyl group drastically improve performance? The active site of LDH contains an adjacent hydrophobic cleft that remains unoccupied when unsubstituted oxamate binds. By appending a benzyl ring to the nitrogen atom of the oxamate core, the molecule extends into this hydrophobic pocket. This structural modification displaces high-energy, ordered water molecules from the cavity. The release of these water molecules into the bulk solvent provides a massive entropic driving force , significantly lowering the inhibition constant ( Ki​ ) from the millimolar to the low micromolar range. Furthermore, substitutions on the benzyl ring (e.g., para-halogenation) enhance lipophilicity, facilitating better cellular penetration and stronger π−π or van der Waals interactions with the enzyme[2].

SAR_Logic Core Oxamate Core H-bond with Arg171 H-bond with His195 Linker N-Amide Linker Rigidity H-bond donor Core->Linker Connects to RGroup Benzyl R-Group Hydrophobic Pocket pi-pi stacking Linker->RGroup Extends into Substituent Para-Halogenation Increases Lipophilicity Enhances IC50 RGroup->Substituent Optimized by

Caption: Structural activity relationship (SAR) mapping of N-benzyl oxamic acid derivatives.

Performance Comparison: N-Benzyl Oxamates vs. Alternatives

When selecting an LDH inhibitor for drug development, scientists must weigh potency against isoform selectivity and off-target toxicity. Below is a comparative analysis of N-benzyl oxamic acid against other prominent classes of LDH inhibitors.

  • Gossypol & Derivatives: Gossypol is a potent, naturally occurring pan-LDH inhibitor that competes with the NADH cofactor rather than pyruvate. While it achieves low micromolar Ki​ values (0.7 - 4.2 µM), it is notoriously non-selective and exhibits significant off-target cellular toxicity[4].

  • AXKO-0046: A recently discovered indole derivative that acts as a highly selective, allosteric inhibitor of LDHB. Unlike oxamates, AXKO-0046 is uncompetitive with both pyruvate and NADH, binding instead to the tetramerization interface of the enzyme with an impressive EC₅₀ of 42 nM[1].

  • N-Benzyl Oxamic Acids: These analogs strike a balance. They maintain the competitive mechanism against pyruvate (ensuring they directly block the metabolic conversion step) while utilizing the benzyl modifications to achieve target specificity (e.g., favoring LDHA or PfLDH over LDHB) and avoiding the severe toxicity associated with NADH-competitive inhibitors like gossypol.

Quantitative SAR Comparison Table
Compound ClassRepresentative MoleculePrimary TargetBinding ModeIC₅₀ / Ki​ RangeKey SAR Insight
Unsubstituted Oxamate Oxamic AcidPan-LDHCompetitive (Pyruvate)> 1 mMBaseline H-bonding; highly polar, poor cell permeability.
N-Alkyl Oxamate N-Methyl OxamatePan-LDHCompetitive (Pyruvate)100 - 500 µMSlight hydrophobic gain; insufficient depth to fill the binding cleft.
N-Benzyl Oxamate N-(4-chlorobenzyl) oxamic acidLDHA / PfLDHCompetitive (Pyruvate)1 - 50 µMBenzyl ring engages hydrophobic pocket; halogenation improves affinity.
Indole Derivative AXKO-0046LDHBUncompetitive~42 nMAllosteric binding at the dimer interface; highly selective[1].
Phenolic Aldehyde GossypolPan-LDHCompetitive (NADH)0.7 - 4.2 µMPotent but non-selective; high off-target toxicity profile[4].

Experimental Methodology: LDH Kinetic Inhibition Assay

To rigorously evaluate the SAR of synthesized N-benzyl oxamic acid analogs, a continuous spectrophotometric kinetic assay must be employed. This protocol measures the rate of NADH oxidation (depletion of absorbance at 340 nm) to determine the IC₅₀ and mechanism of inhibition.

Scientific Integrity & Causality: Why pre-incubate the enzyme with the inhibitor before adding pyruvate? N-benzyl oxamic acid is a competitive inhibitor with respect to pyruvate. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the active site. If pyruvate is added simultaneously, the high local concentration of the substrate will immediately outcompete the inhibitor, leading to artificially inflated IC₅₀ values. Self-Validating System: This protocol includes a "No Enzyme" baseline to account for the spontaneous degradation of NADH in the buffer, and a "No Inhibitor" control to establish the maximum velocity ( Vmax​ ). By normalizing the inhibitor readouts against these internal boundaries, the assay self-validates the dynamic range of the kinetic data.

Step-by-Step Protocol
  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 7.4). Prepare fresh solutions of NADH (150 µM final concentration) and recombinant human LDHA (or PfLDH) enzyme (1-2 nM final concentration).

  • Compound Dilution: Serially dilute the N-benzyl oxamic acid analogs in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Equilibration (Pre-incubation): In a 96-well UV-transparent microplate, combine the assay buffer, NADH, enzyme, and the inhibitor. Incubate the mixture at 37°C for 15 minutes.

  • Reaction Trigger: Initiate the enzymatic reaction by adding sodium pyruvate to each well (start with a concentration near the known Km​ , typically around 200-500 µM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve. Plot the fractional activity ( vi​/v0​ ) against the log of the inhibitor concentration to derive the IC₅₀ using non-linear regression.

Workflow Prep Reagent Prep (Buffer, NADH, Enzyme) Incubate Inhibitor Incubation (15 min, 37°C) Prep->Incubate Trigger Add Pyruvate (Reaction Trigger) Incubate->Trigger Read Kinetic Readout (Absorbance 340nm) Trigger->Read Analyze Data Analysis (IC50 & Lineweaver-Burk) Read->Analyze

Caption: Step-by-step spectrophotometric workflow for validating LDH inhibitor kinetics.

References

  • Source: National Institutes of Health (PMC)
  • Title: Pf LDH with NADH & Oxamate Source: ResearchGate URL
  • Title: Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling Source: ResearchGate URL
  • Title: Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug Source: Frontiers URL

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzylamino)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-2-oxoacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.